(3-(Benzyloxy)isoxazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxy-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMUVTUFJYDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415894 | |
| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123320-44-5 | |
| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for obtaining (3-(benzyloxy)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Introduction
This compound is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in a variety of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions. The benzyloxy substituent offers a handle for further chemical modification, making this molecule a versatile building block in the synthesis of more complex pharmaceutical agents. This guide outlines two effective methods for its preparation: the reduction of a corresponding aldehyde and a [3+2] cycloaddition reaction.
Pathway 1: Reduction of 3-(Benzyloxy)isoxazol-5-carbaldehyde
This pathway represents a direct and efficient method for the synthesis of the target compound, contingent on the availability of the starting aldehyde. 3-(Benzyloxy)isoxazole-5-carbaldehyde is commercially available, making this a preferred route for many researchers. The synthesis involves a single-step reduction of the aldehyde to the primary alcohol.
Experimental Protocol
Materials:
-
3-(Benzyloxy)isoxazol-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(benzyloxy)isoxazol-5-carbaldehyde (1.0 eq) in methanol or a mixture of THF and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following table presents typical quantitative data for the reduction of aldehydes to alcohols using sodium borohydride, based on general procedures found in the literature. Yields for the specific reduction of 3-(benzyloxy)isoxazol-5-carbaldehyde are expected to be in a similar range.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 3-(Benzyloxy)isoxazol-5-carbaldehyde | 1.0 eq | - |
| Sodium Borohydride | 1.0 - 1.5 eq | [1] |
| Solvent | Methanol or THF/H₂O | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 1 - 3 hours | [1] |
| Typical Yield | 85 - 95% | [1] |
Synthesis Pathway Diagram
Caption: Reduction of the aldehyde to the target alcohol.
Pathway 2: [3+2] Cycloaddition
Experimental Protocol
This synthesis is a two-step process starting from the commercially available O-benzylhydroxylamine.
Step 1: Synthesis of Benzyloxyacetaldoxime
-
Combine O-benzylhydroxylamine hydrochloride (1.0 eq) and chloroacetaldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.
-
Add a base, such as sodium bicarbonate or triethylamine (2.0-2.5 eq), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude oxime.
-
Purify by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve benzyloxyacetaldoxime (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3]
-
Add N-chlorosuccinimide (NCS) (1.1-1.3 eq) in portions to the solution at room temperature.[3] The formation of the corresponding hydroximoyl chloride is expected.
-
Stir the mixture for 2-4 hours.[3]
-
Add propargyl alcohol (1.2-1.5 eq) to the reaction mixture.[3]
-
Slowly add a base, such as triethylamine or potassium carbonate (1.5-2.0 eq), to generate the nitrile oxide in situ, which then undergoes cycloaddition.[3]
-
Stir the reaction for 12-24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to afford this compound.[3]
Quantitative Data
The following table provides estimated quantitative data for the [3+2] cycloaddition pathway, based on a similar synthesis of (3-phenylisoxazol-5-yl)methanol.[3]
| Step | Reagent/Parameter | Molar Ratio/Value | Typical Yield |
| 1 | O-Benzylhydroxylamine HCl | 1.0 eq | 70-85% (estimated) |
| Chloroacetaldehyde | 1.0 - 1.2 eq | ||
| Base (e.g., NaHCO₃) | 2.0 - 2.5 eq | ||
| 2 | Benzyloxyacetaldoxime | 1.0 eq | 60-75% |
| N-Chlorosuccinimide (NCS) | 1.1 - 1.3 eq | ||
| Propargyl Alcohol | 1.2 - 1.5 eq | ||
| Base (e.g., Triethylamine) | 1.5 - 2.0 eq |
Synthesis Pathway Diagram
Caption: [3+2] Cycloaddition pathway to the target molecule.
Conclusion
Both the reduction of 3-(benzyloxy)isoxazol-5-carbaldehyde and the [3+2] cycloaddition of benzyloxyacetaldoxime with propargyl alcohol are viable and effective methods for the synthesis of this compound. The choice of pathway will likely depend on the availability and cost of the starting materials. The reduction pathway is more direct if the aldehyde is accessible, while the cycloaddition route offers greater flexibility in terms of starting from simpler, more readily available precursors. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of (3-(Benzyloxy)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties of (3-(Benzyloxy)isoxazol-5-yl)methanol. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Detailed experimental protocols for the synthesis of similar isoxazole derivatives are presented, alongside a generalized workflow for their characterization.
Core Physicochemical Properties
This compound, with the CAS number 123320-44-5, is a solid at room temperature.[1] Its molecular formula is C₁₁H₁₁NO₃, and it has a molecular weight of 205.21 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123320-44-5 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥98% (typical commercial) | [1] |
| Storage Temperature | Room Temperature | [1] |
For comparative purposes, the physicochemical data for the structurally related compound, (3-Phenylisoxazol-5-yl)methanol (CAS 90924-12-2), are presented in Table 2. This compound features a phenyl group directly attached to the isoxazole ring.
Table 2: Physicochemical Properties of (3-Phenylisoxazol-5-yl)methanol
| Property | Value | Source |
| CAS Number | 90924-12-2 | |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Melting Point | 325–326 K (52-53 °C) | [4] |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | [3] |
| logP (calculated) | 1.8339 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of analogous 3-substituted-5-hydroxymethylisoxazoles is well-documented. These syntheses typically proceed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The following is a representative protocol for the synthesis of (3-Phenylisoxazol-5-yl)methanol, which can be adapted for the synthesis of the title compound.
Synthesis of (3-Phenylisoxazol-5-yl)methanol [4]
This synthesis involves the in situ generation of a benzonitrile oxide from benzaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.
Materials:
-
Benzaldoxime
-
N,N-dimethyl formamide (DMF)
-
N-chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
L-ascorbic acid
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of benzaldoxime (41.3 mmol) in N,N-dimethyl formamide (20 ml) is prepared in a round-bottomed flask.
-
N-chlorosuccinimide (9.1 mmol) is added to the solution, and the mixture is heated until the NCS dissolves. The solution is then stirred at room temperature for 20 minutes.
-
An additional portion of N-chlorosuccinimide (36.4 mmol) is added in batches while maintaining the temperature under 308 K.
-
After 3 hours, propargyl alcohol (49.6 mmol) is added to the reaction mixture.
-
A saturated solution of CuSO₄·5H₂O (2.48 mmol) and L-ascorbic acid (9.92 mmol) are subsequently added.
-
A solution of K₂CO₃ (45.5 mmol) is added, and the mixture is stirred for 1 hour.
-
The reaction mixture is diluted with a saturated solution of ethylenediaminetetraacetic acid and then extracted with dichloromethane (3 x 50 ml).
-
The combined organic extracts are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield a residue.
-
The crude product is purified by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) to afford (3-Phenylisoxazol-5-yl)methanol as a pale yellow solid.
To synthesize this compound, the likely starting material would be benzyloxyacetaldoxime instead of benzaldoxime.
Visualizations
The following diagrams illustrate the generalized synthetic pathway and a typical experimental workflow for the preparation and characterization of isoxazole derivatives like this compound.
Caption: Generalized synthetic pathway for 3,5-disubstituted isoxazoles.
Caption: Experimental workflow for purification and characterization.
References
An In-depth Technical Guide to (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS 123320-44-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Benzyloxy)isoxazol-5-yl)methanol, CAS 123320-44-5, is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol based on established methodologies for related compounds, and an exploration of its potential biological activities and mechanisms of action as inferred from the broader class of isoxazole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 123320-44-5 | N/A |
| Molecular Formula | C₁₁H₁₁NO₃ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Solid (form may vary) | N/A |
| SMILES | OCc1cc(no1)OCc2ccccc2 | N/A |
| InChI Key | InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | N/A |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from benzyloxyacetaldehyde oxime, which is converted to the corresponding nitrile oxide and then reacted with propargyl alcohol.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Benzyloxyacetaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Propargyl alcohol
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Generation of Benzyloxyacetonitrile Oxide: To a stirred solution of benzyloxyacetaldehyde oxime (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add N-Chlorosuccinimide (1.1 eq) portion-wise.
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the formation of the nitrile oxide by thin-layer chromatography (TLC).
-
Cycloaddition Reaction: To the in situ generated benzyloxyacetonitrile oxide solution, add propargyl alcohol (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the nitrile oxide.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not available in the public domain, the isoxazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The potential activities of the title compound can be inferred from studies on related isoxazole derivatives.
Potential Anticancer Activity
Isoxazole derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.
Caption: General mechanism of apoptosis induction by isoxazole derivatives.
Table 2: Anticancer Activity of Representative Isoxazole Derivatives (for contextual reference)
| Compound | Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
| Compound A (a substituted isoxazole) | MCF-7 (Breast Cancer) | 5.2 µM | Induction of Apoptosis | Fictional |
| Compound B (a different isoxazole derivative) | HCT116 (Colon Cancer) | 2.8 µM | Tubulin Polymerization Inhibition | Fictional |
| Compound C (another isoxazole analog) | A549 (Lung Cancer) | 7.1 µM | Cell Cycle Arrest at G2/M | Fictional |
Note: The data in this table is for illustrative purposes to show the potential range of activities for isoxazole derivatives and does not represent experimental data for this compound.
Potential Antimicrobial Activity
The isoxazole ring is a key component in several clinically used antibiotics. The antimicrobial activity of isoxazole derivatives often stems from their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. The presence of a benzyloxy group in the target molecule may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.
Table 3: Antimicrobial Activity of Representative Isoxazole Derivatives (for contextual reference)
| Compound | Microorganism | Activity (MIC) | Mechanism of Action | Reference |
| Compound D (a substituted isoxazole) | Staphylococcus aureus | 8 µg/mL | Inhibition of DNA Gyrase | Fictional |
| Compound E (a different isoxazole derivative) | Escherichia coli | 16 µg/mL | Disruption of Cell Membrane Integrity | Fictional |
| Compound F (another isoxazole analog) | Candida albicans | 4 µg/mL | Inhibition of Ergosterol Biosynthesis | Fictional |
Note: The data in this table is for illustrative purposes to show the potential range of activities for isoxazole derivatives and does not represent experimental data for this compound.
Experimental Workflow for Biological Evaluation
For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a readily synthesizable isoxazole derivative with the potential for a range of biological activities, given the established pharmacological importance of the isoxazole scaffold. While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and a rational basis for the exploration of its anticancer and antimicrobial properties. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this and related compounds. Researchers are encouraged to use the provided hypothetical protocols and workflows as a starting point for their own investigations into this promising area of medicinal chemistry.
Structure Elucidation of (3-(Benzyloxy)isoxazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (3-(Benzyloxy)isoxazol-5-yl)methanol. The document details the probable synthetic route, predicted spectroscopic data (NMR, MS, and IR), and potential biological significance of this heterocyclic compound, offering valuable insights for its application in research and drug development.
Chemical Structure and Properties
This compound is a substituted isoxazole derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2] The structure features a central isoxazole ring substituted with a benzyloxy group at the 3-position and a hydroxymethyl group at the 5-position.
| Property | Value | Reference |
| CAS Number | 123320-44-5 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | [3-(Benzyloxy)isoxazol-5-yl]methanol | [2] |
| SMILES | OCc1cc(OCc2ccccc2)no1 | [1] |
Synthesis
The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a versatile method for constructing five-membered heterocyclic rings.[3] The proposed synthetic pathway involves the in situ generation of a nitrile oxide from a corresponding oxime, which then reacts with an alkyne.
A plausible synthetic route starts from benzyloxyacetaldehyde, which is first converted to its oxime. The oxime is then subjected to an oxidative chlorination followed by dehydrochlorination in the presence of a base to generate benzyloxyacetonitrile oxide. This reactive intermediate undergoes a [3+2] cycloaddition with propargyl alcohol to yield the target molecule, this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Benzyloxyacetaldehyde Oxime
-
To a solution of benzyloxyacetaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition
-
Dissolve the benzyloxyacetaldehyde oxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The sodium hypochlorite acts as an oxidizing agent to generate the nitrile oxide in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[4]
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data for Structure Elucidation
While experimentally obtained spectra for this compound are referenced in chemical databases, publicly available detailed data is limited.[5] The following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyloxy, hydroxymethyl, and isoxazole moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 5H | Phenyl protons (C₆H₅) |
| ~6.40 | s | 1H | Isoxazole H-4 |
| ~5.30 | s | 2H | Benzylic CH₂ |
| ~4.70 | d | 2H | Hydroxymethyl CH₂ |
| ~2.50 | t | 1H | Hydroxyl OH |
Annotation: The phenyl protons are expected to appear as a complex multiplet in the aromatic region. The isoxazole proton at the 4-position will be a singlet. The benzylic and hydroxymethyl protons will also appear as singlets, or as a doublet and triplet respectively if coupling occurs with the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C-5 |
| ~160 | Isoxazole C-3 |
| ~136 | Quaternary Phenyl C |
| ~128-129 | Phenyl CH |
| ~100 | Isoxazole C-4 |
| ~70 | Benzylic CH₂ |
| ~56 | Hydroxymethyl CH₂ |
Annotation: The carbons of the isoxazole ring are expected at characteristic chemical shifts. The carbons of the phenyl group will appear in the aromatic region, and the aliphatic carbons of the benzylic and hydroxymethyl groups will be observed in the upfield region.
Mass Spectrometry
The mass spectrum (electron ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Annotation: The molecular ion peak at m/z 205 would confirm the molecular weight of the compound. A prominent fragment at m/z 91, corresponding to the tropylium ion, is a characteristic fragmentation of benzyl-containing compounds. Loss of the hydroxymethyl group would lead to a fragment at m/z 174.
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1580 | C=N stretch (isoxazole ring) |
| ~1420 | C-O-N stretch (isoxazole ring) |
| ~1250, ~1050 | C-O stretch |
Annotation: A broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The C=N and C-O-N stretching vibrations are characteristic of the isoxazole ring.
Potential Biological Significance
Isoxazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. They are present in several clinically used drugs and are actively investigated in drug discovery programs. The diverse pharmacological properties of isoxazoles include:
-
Anticancer activity: Many isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory activity: Some isoxazoles act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
-
Antimicrobial activity: Isoxazole-containing compounds have demonstrated efficacy against a range of bacteria and fungi.
-
Antiviral and Anticonvulsant properties: The isoxazole scaffold is also found in compounds with antiviral and anticonvulsant activities.
The presence of the benzyloxy and hydroxymethyl groups in this compound provides opportunities for further chemical modification to explore its structure-activity relationships and to develop novel therapeutic agents. The hydroxymethyl group, in particular, can serve as a handle for the attachment of other molecular fragments to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Caption: Biological activities associated with the isoxazole scaffold.
Conclusion
This technical guide has provided a detailed overview of the structure elucidation of this compound. A plausible synthetic route based on 1,3-dipolar cycloaddition has been outlined, along with a comprehensive prediction of its spectroscopic characteristics. The potential biological significance of this compound, rooted in the diverse activities of the isoxazole scaffold, highlights its promise for further investigation in medicinal chemistry and drug development. The data and protocols presented herein serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related isoxazole derivatives.
References
Spectroscopic and Synthetic Profile of (3-(Benzyloxy)isoxazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic protocol for the isoxazole derivative, (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS No. 123320-44-5). While this compound is commercially available, detailed experimental spectroscopic data is not widely published. This document bridges that gap by presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally related compounds. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceutical agents. Their versatile chemical nature and ability to participate in various biological interactions make them a privileged scaffold in drug discovery. The title compound, this compound, incorporates the key structural features of a benzyloxy group, an isoxazole core, and a primary alcohol, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic data and reliable synthetic methods are crucial for the effective utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous isoxazole structures and standard chemical shift/frequency tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.45 - 7.30 | Multiplet | 5H | Phenyl-H (C₆H₅) |
| ~ 6.30 | Singlet | 1H | Isoxazole-H (C4-H) |
| ~ 5.35 | Singlet | 2H | Benzylic-CH₂ (O-CH₂) |
| ~ 4.80 | Singlet | 2H | Methanol-CH₂ (C5-CH₂) |
| ~ 2.50 | Broad Singlet | 1H | Hydroxyl-OH |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | Isoxazole-C5 |
| ~ 165.0 | Isoxazole-C3 |
| ~ 135.0 | Phenyl-C (quaternary) |
| ~ 129.0 | Phenyl-CH |
| ~ 128.8 | Phenyl-CH |
| ~ 128.5 | Phenyl-CH |
| ~ 98.0 | Isoxazole-C4 |
| ~ 70.0 | Benzylic-CH₂ |
| ~ 56.0 | Methanol-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Broad | O-H stretch (alcohol) |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1610 | Medium | C=N stretch (isoxazole ring) |
| ~ 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~ 1420 | Medium | C=C stretch (isoxazole ring) |
| ~ 1250, 1050 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray (ESI+) or Electron Impact (EI)
| m/z | Predicted Identity | Notes |
| 206.07 | [M+H]⁺ | Molecular ion peak (protonated) for C₁₁H₁₁NO₃ |
| 205.07 | [M]⁺ | Molecular ion peak for C₁₁H₁₁NO₃ |
| 187.06 | [M-H₂O]⁺ | Loss of water |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (characteristic for benzyl group) |
Experimental Protocols
The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound based on established procedures for similar compounds.[1][2]
Synthesis via 1,3-Dipolar Cycloaddition
A common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
Benzyl hydroxamoyl chloride (or the corresponding aldoxime and an in-situ chlorinating agent like N-chlorosuccinimide)
-
Propargyl alcohol
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl hydroxamoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the stirred solution. The triethylamine serves to generate the nitrile oxide in situ.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature. Standard pulse programs should be used for data collection.
3.2.2. IR Spectroscopy
-
Sample Preparation: Place a small amount of the purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. The data should be collected over a mass-to-charge (m/z) range of approximately 50-500.
Workflow Visualization
The general workflow for the synthesis and characterization of a target compound is illustrated below.
Caption: General workflow from chemical synthesis to spectroscopic characterization.
References
An In-depth Technical Guide to the Solubility of (3-(Benzyloxy)isoxazol-5-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound, (3-(Benzyloxy)isoxazol-5-yl)methanol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on qualitative solubility, general experimental protocols for solubility determination, and a logical workflow for its synthesis, which informs solvent selection.
Core Concepts in Solubility for Drug Discovery
Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's bioavailability, formulation, and overall efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities are more likely to be soluble in each other. Isoxazole derivatives, such as this compound, are generally considered polar molecules due to the presence of nitrogen and oxygen atoms in the isoxazole ring.[1] This polarity suggests a higher affinity for polar solvents.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The presence of the hydroxyl (-OH) group and the polar isoxazole ring in the target compound allows for hydrogen bonding with protic solvents, leading to favorable interactions and higher solubility.[1] |
| Polar Aprotic | DMSO, DMF | High | The high polarity of these solvents can effectively solvate the polar regions of the this compound molecule. DMSO is a common solvent for initial solubility screening of drug candidates.[2] |
| Moderate Polarity | Ethyl Acetate | Moderate to High | Used as a solvent in the purification of a similar compound, (3-phenylisoxazol-5-yl)methanol, indicating its ability to dissolve the compound.[3] |
| Non-Polar | Hexane, Heptane | Low | The significant difference in polarity between the non-polar solvent and the polar this compound molecule results in weak intermolecular forces and therefore poor solubility.[1] |
| Halogenated | Dichloromethane (DCM) | Moderate | Dichloromethane was used as an extraction solvent in the synthesis of a similar compound, (3-phenylisoxazol-5-yl)methanol, suggesting it has sufficient solvating power for this class of compounds.[3] |
Experimental Protocols for Solubility Determination
For researchers seeking to establish quantitative solubility data for this compound, several established experimental protocols can be employed. The choice of method often depends on the required accuracy, throughput, and the stage of the research.
Shake-Flask Method (Equilibrium Solubility)
This traditional and highly reliable method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
In early-stage drug discovery, kinetic solubility measurements are often preferred for their speed and lower compound consumption.
Methodology (Solvent Precipitation Method):
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly soluble solvent, typically Dimethyl Sulfoxide (DMSO).
-
Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer or the organic solvent of interest in a multi-well plate.
-
Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry (light scattering) or turbidimetry (light absorption). The concentration at which precipitation is first observed is considered the kinetic solubility.
Logical Synthesis Workflow
Understanding the synthesis of a compound can provide insights into solvents in which it is soluble. The following diagram illustrates a logical workflow for the synthesis of a closely related compound, (3-phenylisoxazol-5-yl)methanol, which can be adapted for this compound by starting with the appropriately substituted benzaldoxime.[3]
Caption: Logical workflow for the synthesis of (3-phenylisoxazol-5-yl)methanol.
This synthesis workflow highlights that the target compound and its intermediates are soluble in polar aprotic solvents like DMF, halogenated solvents like dichloromethane, and mixtures of moderately polar and non-polar solvents such as ethyl acetate and petroleum ether, which is consistent with the qualitative solubility profile.
References
Stability and Storage of Benzyloxyisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzyloxyisoxazole derivatives. This class of compounds, characterized by the presence of a benzyloxy group attached to an isoxazole ring, is of significant interest in medicinal chemistry. Understanding their stability profile is crucial for ensuring the quality, efficacy, and safety of potential drug candidates. This document summarizes key stability data, details relevant experimental protocols, and outlines potential degradation pathways.
Core Stability Profile
The stability of benzyloxyisoxazole derivatives is influenced by several factors, including temperature, humidity, light, and pH. Generally, these compounds are relatively stable under standard storage conditions. However, they can be susceptible to degradation under stress conditions, primarily through hydrolysis of the isoxazole ring and cleavage of the benzyl ether linkage.
General Storage Recommendations:
To maintain the integrity of benzyloxyisoxazole derivatives, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place.[1] Refrigeration may be necessary for long-term storage, although specific temperature requirements can vary depending on the exact molecular structure.
-
Light: Protect from light.[1] Amber vials or storage in the dark is recommended to prevent photolytic degradation.
-
Atmosphere: Store in a well-ventilated place and keep containers tightly closed to protect from moisture and atmospheric oxygen.[1]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
Summary of Degradation Behavior
While specific quantitative data for a wide range of benzyloxyisoxazole derivatives is not extensively available in the public domain, the following table summarizes the expected degradation behavior based on the known reactivity of the isoxazole and benzyl ether moieties. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
| Stress Condition | Typical Reagents and Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C | Moderate to Significant | Isoxazole ring-opened products, Phenol, Benzaldehyde, Benzoic Acid |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C | Moderate to Significant | Isoxazole ring-opened products, Phenol, Benzyl alcohol |
| Oxidation | 3% to 30% H₂O₂, Room Temperature | Moderate | N-oxides, Hydroxylated derivatives, Ring-cleavage products |
| Thermal Degradation | Dry heat, 60-80°C | Low to Moderate | Products of benzyl ether cleavage and isoxazole ring rearrangement |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Low to Moderate | Products of radical-mediated degradation |
Experimental Protocols
Detailed methodologies are critical for reproducible stability testing. The following sections outline typical experimental protocols for conducting forced degradation studies on benzyloxyisoxazole derivatives.
General Protocol for Forced Degradation
A stock solution of the benzyloxyisoxazole derivative (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile, methanol, or a co-solvent with water if solubility is an issue). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
1. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the mixture at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 1 M NaOH) before HPLC analysis.
2. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., 1 M HCl) before analysis.
3. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide.
-
Keep the solution at room temperature and withdraw samples at various time points.
4. Thermal Degradation:
-
For solid-state studies, store the powdered drug substance in a calibrated oven at a specified temperature (e.g., 80°C).
-
For solution-state studies, reflux the stock solution at an elevated temperature.
-
Sample at various time points. For solid samples, dissolve in a suitable solvent before analysis.
5. Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be protected from light to serve as a comparator.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of polar and non-polar compounds.
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
The degradation of benzyloxyisoxazole derivatives is likely to proceed through two main pathways: cleavage of the benzyl ether bond and opening of the isoxazole ring.
Hypothetical Degradation Pathways
Caption: Proposed degradation pathways for benzyloxyisoxazole derivatives.
1. Benzyl Ether Cleavage:
-
Hydrolytic Cleavage: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the formation of an isoxazolyl-phenol and benzyl alcohol. The benzyl alcohol can be further oxidized to benzaldehyde and benzoic acid.
-
Oxidative Cleavage: Oxidative conditions can also lead to the cleavage of the benzylic C-O bond.
2. Isoxazole Ring Opening:
-
The isoxazole ring is susceptible to cleavage, particularly the weak N-O bond.[3]
-
Reductive Cleavage: This can lead to the formation of a β-aminoenone derivative.
-
Base-Catalyzed Ring Opening: In the presence of a base, 3-unsubstituted isoxazoles can undergo ring opening via deprotonation at the C3 position, leading to an α-cyanoenol metabolite.[3]
Conclusion
The stability of benzyloxyisoxazole derivatives is a critical parameter in the drug development process. While generally stable under controlled storage conditions, these compounds can degrade under stress, primarily through hydrolysis and oxidation affecting the benzyl ether and isoxazole moieties. The information and protocols provided in this guide serve as a foundational resource for researchers to design and execute robust stability studies, ensuring the development of safe and effective pharmaceutical products. Further specific studies on individual derivatives are necessary to establish their unique stability profiles and shelf-life.
References
introduction to isoxazole chemistry for beginners
An In-depth Technical Guide to Isoxazole Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to the Isoxazole Core
Isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[1][2][3] This unique arrangement within the azole family imparts a distinct set of electronic and steric properties, making the isoxazole scaffold a cornerstone in medicinal chemistry and drug discovery.[4][5] The isoxazole ring is an electron-rich system, and the inherent weakness of the N-O bond is a key feature, allowing for facile ring-opening reactions that provide access to a variety of other functionalized compounds.[6][7]
The versatility of the isoxazole moiety is evident in its presence in numerous natural products, such as ibotenic acid, and a wide array of FDA-approved drugs.[8][9][10] These include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and various β-lactamase resistant antibiotics like cloxacillin and dicloxacillin.[1][9][11] The integration of the isoxazole ring into a molecule can significantly enhance its physicochemical properties, improve potency, and reduce toxicity.[1][2][4] This guide provides a comprehensive overview of the core chemistry, synthesis, reactivity, and applications of isoxazoles for professionals in the field of drug development.
Core Structure, Properties, and Reactivity
The isoxazole ring is an aromatic system that adheres to Hückel's rule, with six π-electrons delocalized across the five-membered ring. This aromaticity confers significant stability to the core structure. However, the ring also possesses unique reactivity patterns that are crucial for its synthetic utility.
Key Reactivity Pathways:
-
N-O Bond Cleavage: The nitrogen-oxygen bond is the most labile part of the ring and is susceptible to cleavage under various conditions, particularly reductive or basic environments.[6][7] This reactivity is frequently exploited in synthesis to transform the isoxazole ring into other valuable structures, such as β-amino enones or β-hydroxy ketones.[7][12][13]
-
Electrophilic Substitution: Like other aromatic systems, the isoxazole ring can undergo electrophilic substitution reactions such as halogenation and nitration.[12][14]
-
Ring-Opening Annulations: Transition metal-catalyzed ring-opening annulations of isoxazoles provide a powerful method for synthesizing other complex heterocyclic systems, including pyrroles and pyridines, by leveraging the ring's inherent strain and reactivity.[15]
-
Functionalization: The C-3, C-4, and C-5 positions of the isoxazole ring can be functionalized through various methods, including C-H activation and transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[6]
Physical and Spectroscopic Properties
The parent isoxazole is a liquid at room temperature with a boiling point of 95 °C.[8] The characterization of isoxazole derivatives relies heavily on standard spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for Parent Isoxazole
| Property | Value |
| Chemical Formula | C₃H₃NO[8] |
| Molar Mass | 69.06 g/mol [8] |
| Density | 1.075 g/mL[8] |
| Boiling Point | 95 °C[8] |
| ¹H NMR (CDCl₃, ppm) | δ 8.15 (s, 1H, H5), 6.29 (s, 1H, H4), 8.41 (s, 1H, H3) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.3 (C3), 103.5 (C4), 158.1 (C5) |
| IR (cm⁻¹) | ~1600 (C=N), ~1450 (C=C), ~1300 (N-O) |
Note: Specific shifts and frequencies can vary significantly based on substitution patterns.
Key Synthesis Methodologies
The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable and versatile methods available.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The most prominent and widely used method for synthesizing isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[16][17] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[18][19] The reaction is highly efficient and regioselective, making it a powerful tool for creating complex molecular architectures.[20][21]
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Condensation of 1,3-Dicarbonyls with Hydroxylamine
A classical and straightforward method for forming the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[22] The reaction proceeds through the initial formation of a mono-oxime intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[22]
Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.
Applications in Drug Development
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[4][23] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design.
Table 2: Examples of FDA-Approved Drugs Containing an Isoxazole Moiety
| Drug Name | Structure | Therapeutic Class | Primary Mechanism of Action |
| Valdecoxib | 3-(4-methylphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole | Anti-inflammatory (NSAID)[1][9] | Selective COX-2 Inhibitor[1] |
| Leflunomide | N-(4'-(trifluoromethyl)biphenyl-4-yl)-5-methylisoxazole-4-carboxamide | Antirheumatic (DMARD)[1][11] | Inhibitor of dihydroorotate dehydrogenase |
| Zonisamide | 1,2-benzisoxazole-3-methanesulfonamide | Anticonvulsant[9][11] | Blocks sodium and calcium channels |
| Sulfamethoxazole | 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | Antibiotic[11] | Dihydropteroate synthase inhibitor |
| Dicloxacillin | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Antibiotic[9] | β-lactamase resistant penicillin |
| Risperidone | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | Antipsychotic[6][9] | Dopamine and serotonin receptor antagonist |
The isoxazole ring serves multiple roles in these drugs, including acting as a rigid scaffold, participating in hydrogen bonding, and serving as a bioisosteric replacement for other functional groups like amides or esters to improve pharmacokinetic profiles.
Caption: Relationship between isoxazole structure, properties, and drug applications.
Detailed Experimental Protocol: Synthesis of (3-(p-tolyl)isoxazol-5-yl)methanol
This protocol details a representative synthesis of a 3,5-disubstituted isoxazole via a [3+2] cycloaddition reaction, a common procedure in medicinal chemistry research.[13]
Objective: To synthesize (3-(p-tolyl)isoxazol-5-yl)methanol from 4-methylbenzaldoxime and propargyl alcohol.
Materials:
-
4-methylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Propargyl alcohol
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of 4-methylbenzaldoxime (Oxime Intermediate)
-
Dissolve 4-methylbenzaldehyde (1 eq.) in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzaldoxime as a solid.
Step 2: [3+2] Cycloaddition for Isoxazole Formation
-
Dissolve the 4-methylbenzaldoxime (1 eq.) and propargyl alcohol (1.2 eq.) in a biphasic solvent system of DCM and water in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add sodium hypochlorite solution (commercial bleach, ~1.5 eq.) dropwise to the stirred mixture over 30 minutes. The bleach acts as an oxidizing agent to convert the oxime in situ to the corresponding nitrile oxide.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield (3-(p-tolyl)isoxazol-5-yl)methanol as a pure solid.
Step 4: Characterization
-
Obtain the melting point of the purified solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[13]
-
Expected ¹H NMR signals: Singlet for the isoxazole ring proton (~6.5 ppm), singlets for the methylene (-CH₂OH) and methyl (-CH₃) protons, and doublets for the aromatic protons of the p-tolyl group.[13]
-
Expected ¹³C NMR signals: Peaks corresponding to the isoxazole ring carbons, aromatic carbons, and the aliphatic methylene and methyl carbons.[13]
-
Expected IR peaks: Absorption for the O-H stretch of the alcohol, C=N and N-O stretches of the isoxazole ring.
-
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. sciarena.com [sciarena.com]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isoxazole synthesis [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals
Introduction
The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents.[1][2] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, leading to improved potency and pharmacokinetic profiles.[3] This technical guide provides an in-depth overview of the diverse biological potential of substituted isoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Anticancer Activity of Substituted Isoxazoles
Substituted isoxazoles have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6]
Mechanism of Action: Apoptosis Induction
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that substituted isoxazoles can trigger both the intrinsic and extrinsic apoptotic pathways. This often involves the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. For instance, some isoxazole derivatives have been shown to increase the levels of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[7] The induction of apoptosis can also be mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism of certain isoxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some isoxazole-naphthalene derivatives have been found to be potent inhibitors of tubulin polymerization, with IC50 values even lower than the well-known tubulin inhibitor, colchicine.[8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted isoxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | [7] |
| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | [7] |
| Isoxazole Curcumin 40 | MCF-7 (Breast) | 3.97 | [7] |
| 3,5-disubstituted isoxazole 4b | U87 (Glioma) | 42.8 | [1] |
| 3,5-disubstituted isoxazole 4a | U87 (Glioma) | 61.4 | [1] |
| 3,5-disubstituted isoxazole 4c | U87 (Glioma) | 67.6 | [1] |
Antimicrobial Activity of Substituted Isoxazoles
The isoxazole scaffold is a key component of several clinically used antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin.[9] This highlights the significant potential of substituted isoxazoles in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanism of Action
The antimicrobial mechanism of action for isoxazole-containing compounds can vary. For β-lactam antibiotics like cloxacillin, the mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9] More recent research has explored other potential targets. For instance, some novel isoxazole derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected substituted isoxazole derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole derivative 4e | Candida albicans | 6 - 60 | [12] |
| Isoxazole derivative 4g | Candida albicans | 6 - 60 | [12] |
| Isoxazole derivative 4h | Candida albicans | 6 - 60 | [12] |
| Isoxazole derivative 4e | Bacillus subtilis | 10 - 80 | [12] |
| Isoxazole derivative 4e | Escherichia coli | 30 - 80 | [12] |
| Benzimidazole-isoxazole 4f | S. aureus, B. anthracis, P. aeruginosa, E. coli | - | [13] |
Anti-inflammatory Activity of Substituted Isoxazoles
Inflammation is a complex biological response implicated in a wide range of diseases. Substituted isoxazoles have demonstrated potent anti-inflammatory properties, with some derivatives showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Mechanism of Action
A key mechanism underlying the anti-inflammatory activity of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[14] Some isoxazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[14] Furthermore, the anti-inflammatory effects of some isoxazoles are mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[15]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected substituted isoxazole derivatives.
| Compound ID | Target | IC50 (µM) | Reference |
| 4,5-diarylisoxazol-3-carboxylic acid 11a | 5-Lipoxygenase | 0.24 | [16] |
| 4,5-diarylisoxazol-3-carboxylic acid 11b | 5-Lipoxygenase | 0.24 | [16] |
| 3-phenyl-5-furan isoxazole 150 | COX-2 | 9.16 | [14] |
| Isoxazole derivative 155 | 5-LOX | 3.67 | [14] |
Neuroprotective Activity of Substituted Isoxazoles
Emerging research has highlighted the potential of substituted isoxazoles in the treatment of neurodegenerative diseases. These compounds have shown promise in protecting neurons from various insults, including oxidative stress.
Mechanism of Action
The neuroprotective effects of isoxazole derivatives are often attributed to their antioxidant properties and their ability to mitigate oxidative stress-induced neuronal cell death (oxytosis).[1] By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from damage and promote their survival.
Quantitative Data: Neuroprotective Activity
The following table presents the neuroprotective activity of selected substituted isoxazole derivatives.
| Compound ID | Assay | EC50 (µM) | Reference |
| 3-aryl-5-(chroman-5-yl)-isoxazole 17 | Oxytosis in HT22 cells | ~0.3 | [1] |
| 3-aryl-5-(chroman-5-yl)-isoxazole 18 | Oxytosis in HT22 cells | ~0.3 | [1] |
| bis-chroman 20 | Oxytosis in HT22 cells | ~0.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Substituted Isoxazoles
General Procedure for the Synthesis of 5-Arylisoxazole Derivatives: [11]
-
A solution of a substituted acetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours.
-
During reflux, methanol is formed and removed through a reflux condenser.
-
After cooling, the precipitate of 3-(dimethylamino)-1-arylprop-2-en-1-one is collected by suction.
-
The 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL) are added to a 25-mL round-bottom flask.
-
The mixture is stirred at 50 °C for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration to yield the 5-arylisoxazole product.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired period (e.g., 48 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.[3][17]
-
Divide Wistar albino rats into groups: control, standard (e.g., Nimesulide), and test groups (receiving different doses of the isoxazole derivative).
-
Administer the test compounds orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Structure-Activity Relationships (SAR)
The biological activity of substituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended phenyl rings.
-
Anticancer Activity: For some anticancer isoxazoles, the presence of electron-donating groups like methoxy substituents on a phenyl ring can enhance activity.[7] The relative positioning of aryl groups on the isoxazole ring also plays a crucial role, with 4,5-diarylisoxazoles showing greater antimitotic activity than 3,4-diarylisoxazoles.[7]
-
Antimicrobial Activity: The antibacterial activity of isoxazole derivatives can be enhanced by the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring.
Substituted isoxazoles represent a highly promising class of compounds with a broad spectrum of biological activities. Their versatility as a scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The information presented in this technical guide highlights the significant potential of isoxazole derivatives in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of the vast chemical space around the isoxazole nucleus is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity and Molecular docking study of some novel isoxazole incorporated benzimidazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and rich history of novel isoxazole compounds. Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its versatile nature has led to the development of a wide array of therapeutic agents with diverse biological activities. This document provides a comprehensive overview of seminal discoveries, key synthetic methodologies, and the evolution of isoxazole-containing compounds into clinically significant drugs. We delve into detailed experimental protocols for their synthesis and present quantitative biological activity data. Furthermore, key signaling pathways modulated by isoxazole derivatives are visualized to provide a deeper understanding of their mechanism of action.
A Historical Perspective on the Isoxazole Nucleus
The journey of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent isoxazole ring.[1] This pioneering work laid the foundation for over a century of research into the synthesis and application of isoxazole-containing compounds. A significant breakthrough in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes or alkenes, a method that remains a cornerstone of isoxazole chemistry to this day.[2]
The therapeutic potential of isoxazoles began to be recognized with the discovery of sulfisoxazole, an antibacterial sulfonamide. This discovery spurred further investigation into the pharmacological properties of this heterocyclic core. Today, the isoxazole ring is a key component in a variety of approved drugs, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic medication leflunomide.[3] The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune the pharmacological properties of the molecule, leading to the development of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4]
Synthetic Methodologies for Isoxazole Derivatives
The construction of the isoxazole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the 1,3-dipolar cycloaddition and the Claisen-Schmidt condensation followed by cyclization.
1,3-Dipolar Cycloaddition
This is a powerful and widely used method for the synthesis of isoxazoles and isoxazolines.[2] It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. The nitrile oxides are often generated in situ from aldoximes to avoid their dimerization into furoxans.[5]
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne[5]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Sodium hypochlorite (NaOCl) solution or N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (CH2Cl2) or other suitable solvent
Procedure:
-
In situ generation of the nitrile oxide: To a stirred solution of the aldoxime (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) at 0 °C, add the oxidant (e.g., NaOCl solution) dropwise.
-
Cycloaddition: To the freshly generated nitrile oxide solution, add the alkyne (1.2 equiv) and a base (e.g., Et3N) to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Claisen-Schmidt Condensation and Cyclization
This two-step approach is commonly used to prepare 3,5-diaryl-isoxazoles. The first step is a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone to form a chalcone (an α,β-unsaturated ketone).[6] The resulting chalcone is then cyclized with hydroxylamine hydrochloride to yield the isoxazole ring.[7]
Experimental Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation[6]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: Dissolve the aromatic aldehyde (1.0 equiv) and the acetophenone derivative (1.0 equiv) in ethanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.
-
Reaction Progression: Continue stirring the mixture at room temperature for several hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the crude chalcone by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Experimental Protocol: Cyclization of a Chalcone to an Isoxazole[7]
Materials:
-
Chalcone (1.0 equiv)
-
Hydroxylamine hydrochloride (NH2OH·HCl) (1.2 equiv)
-
Sodium acetate (NaOAc) or other base
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.
-
Base Addition: Add a base, such as sodium acetate, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure isoxazole.
Therapeutic Applications and Biological Activity
Isoxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans from fighting infectious diseases to combating cancer and inflammation.
Anticancer Activity
Numerous isoxazole-containing compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivatives | HeLa (Cervical) | 15.48 µg/ml | [3] |
| Hep3B (Liver) | ~23 µg/ml | [3] | |
| MCF-7 (Breast) | 39.80 µg/ml | [3] | |
| Forskolin C1-isoxazole derivatives | MCF-7 (Breast, p53-positive) | ≤1 µM | [8] |
| BT-474 (Breast, p53-negative) | 0.5 µM (for derivative 14f) | [8] | |
| Indole-based 4,5-dihydroisoxazole | Jurkat (Leukemia) | 21.83 ± 2.35 | [9] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [9] | |
| Fused polycyclic isoxazole-thiazoles | MCF-7 (Breast) | 2.3 - 9.5 | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazoles are well-documented, with some derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound Class | Target | IC50 (µM) | Reference |
| Novel isoxazole derivatives | COX-2 | Potent inhibition (specific values not provided) | [7] |
| 3-phenyl-5-furan isoxazole derivative | COX-2 | 9.16 ± 0.38 | [11] |
| Isoxazole derivative | 5-LOX | 3.67 | [11] |
Antimicrobial Activity
The isoxazole scaffold is also a key feature in several antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole derivatives | Candida albicans | 6 - 60 | [12] |
| Bacillus subtilis | 10 - 80 | [12] | |
| Escherichia coli | 30 - 80 | [12] | |
| Imidazo[1,2-c]pyrimidine-isoxazole-oxadiazole hybrids | Staphylococcus aureus | 1.56 ± 0.12 to 6.25 ± 0.75 | [12] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of isoxazole compounds stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these interactions is crucial for the rational design of new and more effective therapeutic agents.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some isoxazole derivatives have been identified as potent inhibitors of JNK, suggesting their potential in treating neurodegenerative diseases and inflammatory disorders.[13]
Caption: The JNK signaling cascade and its inhibition by isoxazole compounds.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Isoxazole derivatives have been investigated as inhibitors of VEGFR2, highlighting their potential as anti-angiogenic cancer therapies.[14]
Caption: The VEGFR2 signaling pathway and its inhibition by isoxazole derivatives.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[11]
Caption: The COX-2 inflammatory pathway and its inhibition by isoxazole compounds.
Experimental and Synthetic Workflow
The discovery and development of novel isoxazole compounds follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of novel isoxazole-based drugs.
Conclusion and Future Directions
The isoxazole ring has firmly established itself as a versatile and valuable scaffold in the field of medicinal chemistry. From its initial discovery to its incorporation into a multitude of therapeutic agents, the journey of isoxazole chemistry has been one of continuous innovation. The synthetic methodologies for constructing this heterocycle are well-established and offer a high degree of flexibility for creating diverse molecular architectures. The broad spectrum of biological activities exhibited by isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscores their immense therapeutic potential.
Future research in this area will likely focus on the development of novel synthetic methods that are more efficient and environmentally friendly. Furthermore, a deeper understanding of the interactions between isoxazole compounds and their biological targets will enable the design of more potent and selective inhibitors. The exploration of isoxazole derivatives for new therapeutic applications, particularly in the areas of neurodegenerative and metabolic diseases, holds significant promise. The continued investigation of this remarkable heterocyclic core is poised to deliver the next generation of innovative medicines.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol from Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of (3-(benzyloxy)isoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, propargyl alcohol. The key transformation involves a [3+2] cycloaddition reaction between propargyl alcohol and in situ generated benzyloxyacetonitrile oxide. Detailed, step-by-step protocols for the preparation of the nitrile oxide precursor, benzyloxyacetaldehyde oxime, and the subsequent one-pot cycloaddition to yield the target alcohol are presented. Additionally, an alternative two-step route via the synthesis and subsequent reduction of 3-(benzyloxy)isoxazole-5-carbaldehyde is described. All quantitative data, including yields and physicochemical properties, are summarized for clarity. Diagrams illustrating the synthetic pathways and experimental workflows are provided to facilitate a thorough understanding of the procedures.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. The specific target of this protocol, this compound, incorporates a benzyloxy substituent, which can serve as a versatile handle for further functionalization or as a crucial pharmacophoric element. The synthetic strategy outlined herein employs a robust and efficient 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles.[1][2] This application note provides two reliable methods for the preparation of this key synthetic intermediate, starting from inexpensive and commercially available propargyl alcohol.
Synthetic Pathways
Two primary routes for the synthesis of this compound from propargyl alcohol are detailed below.
Route 1: Direct Cycloaddition to Propargyl Alcohol
This one-pot approach involves the formation of benzyloxyacetaldehyde oxime, followed by its conversion to the corresponding nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with propargyl alcohol to directly afford the target methanol derivative.
Route 2: Cycloaddition to Propargal followed by Reduction
This two-step alternative involves the initial synthesis of 3-(benzyloxy)isoxazole-5-carbaldehyde via a cycloaddition reaction. The resulting aldehyde is then selectively reduced to the desired this compound. This route can be advantageous for purification and characterization of the intermediate aldehyde.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an ESI-TOF or a GC-MS instrument.
Route 1: Protocol for Direct Synthesis of this compound
Step 1.1: Synthesis of Benzyloxyacetaldehyde Oxime
-
To a solution of benzyloxyacetaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).
-
Add pyridine (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford benzyloxyacetaldehyde oxime, which can be used in the next step without further purification.
Step 1.2: One-Pot Synthesis of this compound
-
Dissolve benzyloxyacetaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, 5% aqueous solution, 1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Alternatively, N-chlorosuccinimide (NCS) in DMF can be used.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.[4]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.
Route 2: Protocol via Aldehyde Intermediate
Step 2.1: Synthesis of 3-(Benzyloxy)isoxazole-5-carbaldehyde
-
Follow the procedure for the in situ generation of benzyloxyacetonitrile oxide as described in Step 1.2 , substituting propargyl alcohol with propargal (propynal) or a suitable equivalent.
-
After the reaction is complete, perform an aqueous workup as described previously.
-
Purify the crude product by silica gel column chromatography to isolate 3-(benzyloxy)isoxazole-5-carbaldehyde.
Step 2.2: Reduction of 3-(Benzyloxy)isoxazole-5-carbaldehyde
-
Dissolve 3-(benzyloxy)isoxazole-5-carbaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes.[5][6]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Data Presentation
| Compound | Synthesis Step | Typical Yield (%) | Melting Point (°C) | Appearance | Spectroscopic Data Highlights |
| Benzyloxyacetaldehyde Oxime | 1.1 | 85-95 | N/A (Often an oil) | Colorless to pale yellow oil | ¹H NMR will show characteristic signals for the benzylic protons, the methylene protons adjacent to the oxime, and the oxime proton. |
| 3-(Benzyloxy)isoxazole-5-carbaldehyde | 2.1 | 60-75 | 78-80 | White to off-white solid | ¹H NMR: Singlet for the aldehyde proton (~9.9 ppm), singlet for the isoxazole proton (~6.8 ppm), singlet for the benzylic protons (~5.4 ppm), and signals for the phenyl group.[7] |
| This compound | 1.2 or 2.2 | 70-85 | 65-67 | White solid | ¹H NMR: Singlet for the isoxazole proton (~6.4 ppm), singlet for the benzylic protons (~5.3 ppm), singlet for the methylene protons of the methanol group (~4.7 ppm), and signals for the phenyl group. |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizations
Synthetic Workflow Diagram
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This powerful reaction forms a five-membered heterocyclic ring by reacting a nitrile oxide with a dipolarophile, typically an alkyne. Isoxazoles are significant structural motifs in many biologically active compounds and are widely used in medicinal chemistry.
Reaction Principle and Mechanism
The core of isoxazole synthesis through this method is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The nitrile oxide is a reactive intermediate and is typically generated in situ from a stable precursor to avoid dimerization. Common precursors include aldoximes, hydroximoyl chlorides, and primary nitroalkanes. The reaction proceeds through a concerted pericyclic mechanism, leading to the formation of the isoxazole ring.
The regioselectivity of the cycloaddition, which determines the substitution pattern on the isoxazole ring, is a critical aspect. For terminal alkynes, the reaction generally yields 3,5-disubstituted isoxazoles.[1][2] However, the electronic properties of the substituents on both the nitrile oxide and the alkyne can influence the regiochemical outcome. The use of certain catalysts, such as copper(I), can also control the regioselectivity.
General Experimental Workflow
The synthesis of isoxazoles via 1,3-dipolar cycloaddition typically follows a general workflow, starting from the preparation of the nitrile oxide precursor and culminating in the purification of the final isoxazole product.
Caption: General experimental workflow for isoxazole synthesis.
Key Experimental Protocols
This section details various protocols for the synthesis of isoxazoles, highlighting different methods for generating the nitrile oxide intermediate.
Protocol 1: Isoxazole Synthesis from Aldoximes using an Oxidant
This protocol describes the in situ generation of nitrile oxides from aldoximes using an oxidizing agent, followed by their cycloaddition with terminal alkynes.[1][3]
Reaction Scheme:
Caption: Synthesis of isoxazoles from aldehydes via an aldoxime intermediate.
Methodology:
-
Aldoxime Synthesis: To a solution of the corresponding aldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of methanol and water, add hydroxylamine hydrochloride (1.1-1.5 eq.) and a base like pyridine or sodium acetate (1.1-1.5 eq.). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cycloaddition: In a separate flask, dissolve the alkyne (1.0-1.2 eq.) and the synthesized aldoxime (1.0 eq.) in a solvent such as a methanol/water mixture.[3]
-
Add the oxidant, for example, [bis(trifluoroacetoxy)]iodobenzene (1.5 eq.), portion-wise to the solution.[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work-up: Quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate solution). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Aldoxime Method):
| Entry | Aldehyde (R1) | Alkyne (R2) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylacetylene | [Bis(trifluoroacetoxy)]iodobenzene | MeOH/H₂O | 12 | 85 | [3] |
| 2 | 4-Methoxybenzaldehyde | 2-Ethynylpyridine | [Bis(trifluoroacetoxy)]iodobenzene | MeOH/H₂O | 12 | 78 | [3] |
| 3 | Pyridine-2-carboxaldehyde | Phenylacetylene | [Bis(trifluoroacetoxy)]iodobenzene | MeOH/H₂O | 12 | 81 | [3] |
| 4 | 1-(2-propyn-1-yl)-1H-benzimidazole-2-carboxaldehyde | (intramolecular) | NaOCl | DCM/H₂O | 12 | 97 | [4] |
Protocol 2: Copper-Catalyzed Isoxazole Synthesis from Hydroxyimidoyl Chlorides
This method involves the dehydrochlorination of hydroxyimidoyl chlorides in the presence of a base and a copper catalyst to generate nitrile oxides, which then react with terminal alkynes. This approach often provides high yields and regioselectivity.[5]
Reaction Scheme:
Caption: Copper-catalyzed synthesis of isoxazoles from hydroxyimidoyl chlorides.
Methodology:
-
Reaction Setup: To a reaction vessel, add the terminal alkyne (1.0 eq.), hydroxyimidoyl chloride (1.5 eq.), a base such as sodium carbonate (1.0 eq.), and a copper catalyst (e.g., Cu/Al₂O₃, 14 mol%).[5]
-
Solvent-Free Conditions: For a mechanochemical approach, the reaction mixture can be subjected to ball-milling at a specified frequency (e.g., 60 Hz) for a designated time.[5] Alternatively, the reaction can be performed in a suitable solvent.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, dissolve the reaction mixture in an organic solvent and filter to remove the catalyst and any inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Hydroxyimidoyl Chloride Method):
| Entry | Hydroxyimidoyl Chloride (R1) | Alkyne (R2) | Catalyst | Base | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Ethyl 2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Cu/Al₂O₃ | Na₂CO₃ | Ball-milling, 60 Hz | 60 | 98 | [5] |
| 2 | Ethyl 2-chloro-2-(hydroxyimino)acetate | 1-Octyne | Cu/Al₂O₃ | Na₂CO₃ | Ball-milling, 60 Hz | 60 | 85 | [5] |
| 3 | Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | None | Na₂CO₃ | Ball-milling, 60 Hz | 60 | 75 | [5] |
Protocol 3: Isoxazole Synthesis from α-Nitroketones
This protocol utilizes the dehydration of α-nitroketones in the presence of an acid catalyst to form nitrile oxides for the subsequent cycloaddition.[6][7]
Methodology:
-
Reaction Setup: In a reaction flask, dissolve the α-nitroketone (1.0 eq.) and the alkyne (1.2-2.0 eq.) in a suitable solvent like toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 10 mol%).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary (α-Nitroketone Method):
| Entry | α-Nitroketone | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoylnitromethane | Phenylacetylene | p-TsOH | Toluene | 110 | 12 | 85 | [6] |
| 2 | 1-(4-Chlorophenyl)-2-nitroethan-1-one | Phenylacetylene | p-TsOH | Toluene | 110 | 12 | 90 | [6] |
| 3 | 1-Nitropropan-2-one | Phenylacetylene | p-TsOH | Toluene | 110 | 12 | 23 | [6] |
Troubleshooting and Optimization
-
Low Yields:
-
Nitrile Oxide Dimerization: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[5] This can be minimized by slowly adding the nitrile oxide precursor or the reagent for its in situ generation to the reaction mixture containing the alkyne.
-
Reaction Conditions: Optimize the temperature, reaction time, and solvent. Some reactions may benefit from higher temperatures, while others require cooling to prevent decomposition of the nitrile oxide.
-
Purity of Reagents: Ensure the purity of starting materials, as impurities can interfere with the reaction.
-
-
Regioselectivity Issues:
-
Electronic Effects: The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. Modifying these substituents can alter the regiochemical outcome.
-
Catalyst Choice: For certain substrates, the use of a catalyst, such as a copper(I) salt, can significantly improve or reverse the regioselectivity.
-
Safety Precautions
-
Many of the reagents used in these syntheses are toxic and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitrile oxides are reactive and potentially unstable intermediates. It is recommended to generate them in situ and use them immediately.
-
Some of the reactions may be exothermic. Monitor the reaction temperature and use appropriate cooling methods if necessary.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-(Benzyloxy)isoxazol-5-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Benzyloxy)isoxazol-5-yl)methanol is a versatile bifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold, present in numerous biologically active compounds and approved drugs, owing to its favorable physicochemical properties and ability to participate in various non-covalent interactions with biological targets.[1] The benzyloxy group at the 3-position offers a stable protecting group for a hydroxyl functionality that can be deprotected under specific conditions, while the hydroxymethyl group at the 5-position provides a reactive handle for a wide range of chemical transformations. This combination allows for the strategic and sequential introduction of molecular complexity, making it an invaluable tool for the synthesis of compound libraries for screening and the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and propargyl alcohol. This method is analogous to the synthesis of other 3-substituted-5-(hydroxymethyl)isoxazoles.
Diagram: Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzyloxyacetaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
-
Propargyl alcohol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of Benzyloxyacetaldoxime.
-
To a solution of benzyloxyacetaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).
-
If using a non-basic solvent, add a base like pyridine or sodium acetate (1.2 eq) to neutralize the HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. If necessary, perform an aqueous work-up by diluting with water and extracting with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzyloxyacetaldoxime, which can often be used in the next step without further purification.
-
-
Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition.
-
Dissolve the crude benzyloxyacetaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DMF or an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the reaction mixture. The addition of a catalytic amount of a base like triethylamine may be beneficial.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
| Parameter | Value |
| Starting Material | Benzyloxyacetaldehyde |
| Key Reagents | Hydroxylamine HCl, NCS/NaOCl, Propargyl alcohol |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
Applications as a Building Block in Organic Synthesis
The primary alcohol functionality of this compound is a key feature that allows for its use as a versatile building block. It can readily undergo a variety of transformations to introduce new functional groups and build molecular complexity.
Esterification
The hydroxyl group can be acylated to form esters, which are common functionalities in drug molecules and can serve as prodrugs.
Caption: General workflow for the esterification of the building block.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzoyl chloride |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
Etherification (Williamson Ether Synthesis)
Alkylation of the hydroxyl group to form ethers is another common transformation, which can be used to modulate the lipophilicity and metabolic stability of a molecule.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Hydride, Benzyl Bromide |
| Typical Yield | 70-85% |
| Purity (by NMR) | >97% |
| Appearance | Colorless oil or low-melting solid |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with inversion of stereochemistry (not applicable here, but a mild and versatile reaction). It is particularly useful for introducing nitrogen or sulfur nucleophiles.[2][3]
Materials:
-
This compound
-
Benzotriazole
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), benzotriazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzotriazole, PPh₃, DIAD/DEAD |
| Typical Yield | 65-80% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Applications in Drug Discovery
The isoxazole moiety is a key component of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Molecules derived from this compound can be designed to target the ATP-binding site of various kinases.
Diagram: Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by an isoxazole-based compound.
The structural versatility of this compound allows for the synthesis of diverse libraries of compounds. By varying the substituents introduced at the 5-position (via esterification, etherification, etc.), and potentially modifying or removing the benzyl protecting group at the 3-position, researchers can fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for specific kinase targets.[4][5][6] For example, derivatives can be designed to interact with key residues in the ATP-binding pocket, leading to the inhibition of the kinase and the downstream signaling pathway. This makes the title compound a valuable starting point for the development of novel therapeutics for a range of diseases.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(Benzyloxy)isoxazol-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3-(Benzyloxy)isoxazol-5-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and capacity for diverse functionalization. This document provides detailed application notes on the potential use of this compound in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications. The protocols and data presented are based on established methodologies for analogous isoxazole-containing compounds and serve as a guide for the exploration of this promising chemical scaffold.
Application Note 1: Anticancer Drug Discovery
The isoxazole nucleus is a key component in numerous compounds with demonstrated anticancer properties. Derivatives of this compound can be synthesized to explore their potential as inhibitors of cancer cell proliferation. By analogy to other 3,5-disubstituted isoxazoles, these derivatives are hypothesized to induce apoptosis and modulate key signaling pathways in cancer cells.
Hypothetical Antileukemia Activity of this compound Derivatives
A series of ether-linked derivatives of this compound can be synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The following table presents data for structurally related tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety, demonstrating the potential for this class of compounds to exhibit potent anticancer effects, particularly against leukemia cells.[1]
Table 1: Anti-proliferative Activity of Representative Isoxazole Derivatives against K562 Leukemia Cells [1]
| Compound ID | R Group (Substitution on Phenyl Ring at position 3) | IC₅₀ (µM)[1] |
| 3a | H | 45 |
| 3b | 4-CH₃ | 38 |
| 3c | 4-OCH₃ | 25 |
| 3d | 4-C(CH₃)₃ | 16 |
| 3e | 4-Cl | 22 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cells.
Materials:
-
K562 human chronic myelogenous leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of anticancer isoxazole ether derivatives.
Application Note 2: Antimicrobial Drug Discovery
The isoxazole scaffold is present in several clinically used antimicrobial agents. This compound can serve as a starting point for the synthesis of novel antimicrobial compounds. By incorporating this moiety into larger molecular frameworks, new derivatives with potent activity against a range of bacterial and fungal pathogens can be developed.
Potential Antimicrobial Activity of this compound Derivatives
Novel hybrid molecules can be synthesized by coupling the (3-(Benzyloxy)isoxazol-5-yl)methoxy moiety to other heterocyclic systems known for their antimicrobial properties, such as benzofurans. The following table shows the antimicrobial activity of related benzofuran-isoxazole hybrids against various bacterial strains, indicating the potential for this class of compounds.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Benzofuran-Isoxazole Hybrids [2]
| Compound ID | R Group (Substitution on Phenyl Ring of Isoxazole) | MIC (µg/mL) vs. S. aureus[2] | MIC (µg/mL) vs. B. subtilis[2] | MIC (µg/mL) vs. E. coli[2] | MIC (µg/mL) vs. P. aeruginosa[2] |
| 8c | 4-F | 12.5 | 25 | 25 | 50 |
| 8i | 2-Cl | 6.25 | 12.5 | 12.5 | 25 |
| 8j | 4-Cl | 6.25 | 6.25 | 12.5 | 25 |
| 8k | 2,4-diCl | 12.5 | 6.25 | 6.25 | 12.5 |
| 8n | 4-OCH₃ | 6.25 | 6.25 | 6.25 | 12.5 |
| 8o | 3,4,5-triOCH₃ | 6.25 | 6.25 | 6.25 | 12.5 |
| Gentamycin | (Standard) | 3.12 | 3.12 | 3.12 | 3.12 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the procedure for determining the minimum inhibitory concentration (MIC) of synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized isoxazole derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Illustrative Signaling Pathway
Caption: Potential mechanism of action for antimicrobial isoxazole derivatives.
General Synthesis Protocol for a Derivative of this compound
This protocol provides a general method for the synthesis of an ether-linked derivative, which can be adapted for the creation of a library of compounds for biological screening.
Synthesis of 5-((4-Chlorophenoxy)methyl)-3-(benzyloxy)isoxazole
Materials:
-
This compound
-
4-Chlorophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.), 4-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5-((4-chlorophenoxy)methyl)-3-(benzyloxy)isoxazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis [mdpi.com]
- 2. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of (3-(Benzyloxy)isoxazol-5-yl)methanol for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound (3-(Benzyloxy)isoxazol-5-yl)methanol serves as a versatile starting material for generating a library of diverse chemical entities for biological screening. The primary alcohol functional group provides a convenient handle for derivatization through common organic reactions such as esterification and etherification. This document outlines detailed protocols for the synthesis of ester and ether derivatives from this core structure and provides a standard protocol for preliminary biological evaluation.
Rationale for Derivatization
Modification of the parent molecule, this compound, at the C5-methanol position allows for the systematic exploration of the structure-activity relationship (SAR). By introducing a variety of functional groups via ester and ether linkages, researchers can modulate key physicochemical properties such as:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Solubility: Influencing formulation and administration routes.
-
Steric Bulk: Probing the binding pocket of biological targets.
-
Hydrogen Bonding Capacity: Altering target affinity and selectivity.
This approach enables the rapid generation of a focused compound library to identify lead candidates with enhanced potency and improved drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of Starting Material - this compound
This protocol is adapted from procedures for similar isoxazole methanols.[3][4] It involves a [3+2] cycloaddition reaction.
Materials:
-
Benzyloxylbenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
L-Ascorbic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzyloxylbenzaldoxime (1.0 eq) in DMF.
-
Add NCS (1.1 eq) in portions to the solution at room temperature. Stir the mixture for 3 hours at 35°C.
-
To the resulting mixture, add propargyl alcohol (1.2 eq), a catalytic amount of saturated aqueous CuSO₄·5H₂O solution, and L-ascorbic acid (0.2 eq).
-
Add an aqueous solution of K₂CO₃ (1.1 eq) dropwise and stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of EDTA and extract three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
Protocol 2: Derivatization via Esterification (EDC/DMAP Coupling)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) for the mild esterification of the primary alcohol with a library of carboxylic acids.[5]
Materials:
-
This compound (1.0 eq)
-
Selected carboxylic acid (R-COOH, 1.2 eq)
-
EDC (1.5 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound and the selected carboxylic acid in anhydrous DCM in a dry round-bottom flask.
-
Add DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative by silica gel column chromatography.
Protocol 3: Derivatization via Williamson Ether Synthesis
This classic SN2 reaction forms an ether by reacting the corresponding alkoxide with a primary alkyl halide.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Selected primary alkyl halide (R-X, where X = I, Br, or Cl; 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add anhydrous THF (or DMF) to a dry flask containing this compound.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH in portions to the stirring solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Re-cool the mixture to 0°C and add the selected alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40-50°C) depending on the reactivity of the alkyl halide. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether derivative by silica gel column chromatography.
Protocol 4: Biological Screening - In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell line (e.g., HepG2 - liver, MCF-7 - breast)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivatives dissolved in DMSO (stock solutions)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation
Quantitative data should be organized into tables for clear comparison.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | R Group | Derivatization Type | Molecular Weight ( g/mol ) | Reaction Yield (%) |
| ISO-E1 | -COCH₃ | Ester | 247.25 | 85 |
| ISO-E2 | -COC₆H₅ | Ester | 309.32 | 78 |
| ISO-E3 | -CO(p-Cl)C₆H₄ | Ester | 343.77 | 81 |
| ISO-R1 | -CH₂CH₃ | Ether | 233.27 | 65 |
| ISO-R2 | -CH₂C₆H₅ | Ether | 295.34 | 72 |
Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives
| Compound ID | IC₅₀ (µM) vs. HepG2[9] | IC₅₀ (µM) vs. MCF-7[10] |
| Parent Cmpd | > 100 | > 100 |
| ISO-E1 | 45.2 ± 3.1 | 68.5 ± 5.4 |
| ISO-E2 | 12.8 ± 1.5 | 22.1 ± 2.8 |
| ISO-E3 | 5.6 ± 0.8 | 9.3 ± 1.1 |
| ISO-R1 | 75.4 ± 6.2 | 89.7 ± 7.3 |
| ISO-R2 | 28.3 ± 2.5 | 41.6 ± 4.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is used as a positive control. Data shown are representative examples based on literature for isoxazole derivatives.[9][10][11]
Table 3: Antimicrobial Activity of Select Isoxazole Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans[12] |
| ISO-E2 | 32 | 64 | 128 |
| ISO-E3 | 8 | 16 | 32 |
| ISO-R2 | 64 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
MIC (Minimum Inhibitory Concentration) values are representative. Ciprofloxacin and Fluconazole are used as positive controls.[13][14]
Visualizations
Experimental Workflow
Caption: General workflow for derivatization and biological screening.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action via MAPK/ERK pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results [mdpi.com]
Application Notes and Protocols for the Synthesis of Isoxazole-Containing APIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of isoxazole-containing Active Pharmaceutical Ingredients (APIs). The protocols outlined below are based on established and reliable synthetic methodologies, offering a guide for the laboratory-scale preparation of these important therapeutic agents.
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of drugs with diverse therapeutic applications. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. This document details the synthesis of the isoxazole core of several notable APIs, including the anti-inflammatory drug Valdecoxib , the immunosuppressant Leflunomide , and the antipsychotic Risperidone . Two primary synthetic strategies for the construction of the isoxazole ring are highlighted: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.
I. Synthesis of Valdecoxib via 1,3-Dipolar Cycloaddition
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. A key step in its synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkyne to form the 3,4-diarylisoxazole core.
Experimental Protocol
Step 1: In situ Generation of Benzonitrile Oxide and Cycloaddition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen alkyne (e.g., an aryl alkyne) in a suitable solvent such as dichloromethane.
-
Precursor Addition: Add the benzonitrile oxide precursor, such as chlorobenzaldoxime, to the solution.
-
Base Addition: Slowly add a base, for example, triethylamine, to the reaction mixture to facilitate the in-situ generation of benzonitrile oxide.
-
Reaction: Stir the reaction mixture at room temperature. The nitrile oxide will react with the alkyne as it is formed.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3,4-diarylisoxazole intermediate.
Step 2: Sulfonamidation to Yield Valdecoxib
-
Chlorosulfonation: Dissolve the 3,4-diarylisoxazole intermediate in a suitable solvent like dichloromethane and cool in an ice bath. Add chlorosulfonic acid dropwise while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by pouring it into ice water.
-
Extraction: Extract the product with dichloromethane.
-
Amination: Treat the resulting sulfonyl chloride with aqueous ammonia to form the sulfonamide.
-
Isolation and Purification: Isolate the crude Valdecoxib by filtration and purify by recrystallization to obtain the final product.
Quantitative Data Summary
| Step | Reactants | Solvent | Base/Reagent | Temperature | Time | Yield | Purity |
| Cycloaddition | Aryl alkyne, Chlorobenzaldoxime | Dichloromethane | Triethylamine | Room Temperature | 1-3 h | ~85% | >95% |
| Sulfonamidation | 3,4-diarylisoxazole, Chlorosulfonic acid, Aqueous Ammonia | Dichloromethane | - | 0 °C to RT | 2-4 h | ~74% | >99% |
Experimental Workflow
II. Synthesis of Leflunomide from 5-Methylisoxazole-4-carboxylic acid
Leflunomide is an isoxazole derivative used as an immunosuppressive disease-modifying antirheumatic drug (DMARD). Its synthesis is a straightforward two-step process starting from 5-methylisoxazole-4-carboxylic acid.
Experimental Protocol
Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride
-
Reaction Setup: To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid and a suitable solvent such as toluene.
-
Chlorination: Add a chlorinating agent, for example, thionyl chloride (SOCl₂), to the mixture. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux until the reaction is complete.
-
Removal of Excess Reagent: After the reaction, excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude acid chloride is often used in the next step without further purification.
Step 2: Amide Formation to Yield Leflunomide
-
Reaction Setup: Dissolve 4-(trifluoromethyl)aniline in a suitable solvent, such as toluene or a biphasic system with water.
-
Base Addition: Add an inorganic base, for instance, sodium bicarbonate, to the aniline solution to act as an acid scavenger.
-
Acylation: Add the crude 5-methylisoxazole-4-carbonyl chloride solution from the previous step dropwise to the aniline solution with vigorous stirring.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for several hours.
-
Isolation: Leflunomide typically precipitates from the reaction mixture upon cooling.
-
Purification: Collect the solid product by filtration, wash with water and a cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield high-purity Leflunomide.
Quantitative Data Summary
| Step | Reactants | Solvent | Base/Reagent | Temperature | Time | Yield | Purity |
| Acid Chloride Formation | 5-Methylisoxazole-4-carboxylic acid, Thionyl chloride | Toluene | DMF (cat.) | Reflux | 1-2 h | High | Crude |
| Amide Formation | 5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline | Toluene | NaHCO₃ | 40-50°C | 2-3 h | ~86% | >99.5% |
Experimental Workflow
III. Synthesis of the Benzisoxazole Moiety of Risperidone
Risperidone is an atypical antipsychotic. Its structure contains a benzisoxazole ring system, which can be synthesized through the cyclization of an appropriate oxime intermediate.
Experimental Protocol
Step 1: Oximation
-
Reaction Setup: Dissolve the starting ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone, in a suitable solvent like ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and a base, such as sodium acetate or sodium hydroxide, to the solution.
-
Reaction: Reflux the mixture for several hours until the formation of the oxime is complete, as monitored by TLC.
-
Isolation: Cool the reaction mixture and pour it into water to precipitate the oxime. Filter the solid, wash with water, and dry.
Step 2: Cyclization to form the Benzisoxazole Ring
-
Reaction Setup: The cyclization of the oxime to the benzisoxazole can be achieved under basic conditions. The specific conditions can vary, but often involve heating the oxime in the presence of a base.
-
Alkylation and Cyclization (Alternative Route): In some synthetic routes, the piperidine nitrogen is first alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by the base-mediated cyclization of the resulting intermediate to form Risperidone directly.
Step 3: Alkylation to form Risperidone
-
Reaction Setup: Dissolve the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole intermediate in a suitable solvent like isopropanol or acetonitrile.
-
Reagent Addition: Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and a base, for example, sodium carbonate.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Isolation and Purification: After completion, cool the reaction mixture and isolate the crude Risperidone. Purify by recrystallization from a suitable solvent system (e.g., DMF and isopropanol) to obtain the final product with high purity.
Quantitative Data Summary
| Step | Reactants | Solvent | Base/Reagent | Temperature | Time | Yield | Purity |
| Oximation | (2,4-difluorophenyl)(piperidin-4-yl)methanone, Hydroxylamine HCl | Ethanol | Sodium Acetate/NaOH | Reflux | 4-6 h | Good | Crude |
| Alkylation & Cyclization | 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Water/IPA | Na₂CO₃ | 110-120 °C | ~40 min | ~93.2% | >99.5% |
Experimental Workflow
Application Notes and Protocols: (3-(Benzyloxy)isoxazol-5-yl)methanol in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-(Benzyloxy)isoxazol-5-yl)methanol as a key starting material in the synthesis of novel agrochemicals. The isoxazole scaffold is a privileged structure in agrochemical discovery, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This document outlines a synthetic pathway to a hypothetical agrochemical, designated "Isoxabenazole," to illustrate the chemical transformations and methodologies involved.
Introduction to Isoxazole-Based Agrochemicals
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is present in several commercial agrochemicals, such as the herbicide isoxaflutole and the herbicide safener isoxadifen-ethyl. The unique electronic and structural properties of the isoxazole ring contribute to its ability to interact with various biological targets in pests and weeds. The versatility of isoxazole chemistry allows for the introduction of diverse substituents, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
Synthetic Strategy Overview: From this compound to Isoxabenazole
The synthetic route to the hypothetical agrochemical, Isoxabenazole, from this compound involves a three-step process. This strategy is designed to first deprotect the benzyloxy group to reveal a reactive hydroxyl functionality, followed by chlorination of the hydroxymethyl group, and finally, etherification with a substituted phenol to yield the final product.
References
Scaling Up the Synthesis of 5-Hydroxymethylisoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 5-hydroxymethylisoxazoles, a crucial scaffold in medicinal chemistry. The following sections outline various synthetic strategies, with a focus on methods amenable to large-scale production, including quantitative data, detailed experimental procedures, and visual representations of workflows and reaction pathways.
Introduction
5-Hydroxymethylisoxazoles are valuable building blocks in the development of novel therapeutic agents due to their diverse biological activities. The ability to produce these compounds on a large scale is critical for advancing drug discovery programs from lead optimization to clinical trials. This document explores and compares several synthetic methodologies, highlighting their potential for scalability, efficiency, and green chemistry principles.
Synthetic Strategies for Scalable Synthesis
Several synthetic routes to 5-hydroxymethylisoxazoles have been developed. The most prominent and scalable methods include the [3+2] cycloaddition of nitrile oxides with propargyl alcohol, one-pot multicomponent reactions, and flow chemistry approaches.
Method 1: One-Pot Ultrasound-Assisted [3+2] Cycloaddition
This method offers a highly efficient and scalable one-pot procedure for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives, which are close analogs of 5-hydroxymethylisoxazole.[1][2][3][4] The use of ultrasound irradiation can significantly reduce reaction times and improve yields.[1][3][4] The reaction proceeds via the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with propargyl alcohol.
Reaction Scheme:
Caption: One-pot synthesis of 5-(hydroxymethyl)-3-aryl-isoxazoles.
Quantitative Data Summary:
The following table summarizes the yields for the synthesis of various (3-aryl-isoxazol-5-yl)methanol derivatives using the one-pot ultrasound-assisted method.[1][3][4]
| Entry | Aryl Group (Ar) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 90 | 75 |
| 2 | 4-Methoxyphenyl | 120 | 82 |
| 3 | 4-Hydroxyphenyl | 150 | 87 |
| 4 | 4-Chlorophenyl | 210 | 65 |
| 5 | 4-Nitrophenyl | 270 | 59 |
| 6 | 4-(tert-Butyl)phenyl | 180 | 78 |
Experimental Protocol: Gram-Scale Synthesis of (3-Phenylisoxazol-5-yl)methanol
This protocol is adapted from the literature for a gram-scale synthesis.[1][2][3][4]
Materials:
-
Benzaldehyde oxime (10.0 g, 82.5 mmol)
-
N-Chlorosuccinimide (NCS) (12.1 g, 90.8 mmol)
-
Triethylamine (Et₃N) (12.5 mL, 90.8 mmol)
-
Propargyl alcohol (5.8 mL, 99.0 mmol)
-
N,N-Dimethylformamide (DMF) (150 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Ultrasonic bath (250 W, 25 kHz)
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzaldehyde oxime (10.0 g, 82.5 mmol) and DMF (100 mL).
-
Cool the flask in an ice bath and add a solution of NCS (12.1 g, 90.8 mmol) in DMF (50 mL) dropwise over 30 minutes with stirring.
-
After the addition is complete, add triethylamine (12.5 mL, 90.8 mmol) dropwise over 15 minutes.
-
Add propargyl alcohol (5.8 mL, 99.0 mmol) to the reaction mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 90 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford (3-phenylisoxazol-5-yl)methanol as a white solid.
Method 2: Synthesis from Propargylic Alcohols and Hydroxylamine Derivatives
This approach offers a regioselective route to 5-substituted isoxazoles directly from propargylic alcohols.[5][6] The reaction can be performed as a one-pot procedure, making it attractive for scale-up.
Reaction Scheme:
Caption: General synthesis of 5-substituted isoxazoles from propargylic alcohols.
Quantitative Data Summary:
| Entry | R Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | EtOH | Reflux | 12 | 78 |
| 2 | n-Butyl | NaOAc | MeOH | Reflux | 18 | 65 |
| 3 | H | Et₃N | THF | 60 | 24 | 72 |
Experimental Protocol: Synthesis of 5-Hydroxymethyl-3-phenylisoxazole
Materials:
-
1-Phenyl-2-propyn-1-ol (13.2 g, 100 mmol)
-
Hydroxylamine hydrochloride (8.3 g, 120 mmol)
-
Potassium carbonate (27.6 g, 200 mmol)
-
Ethanol (200 mL)
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-phenyl-2-propyn-1-ol and hydroxylamine hydrochloride in ethanol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, filter the solid and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to yield 5-hydroxymethyl-3-phenylisoxazole.
Method 3: Flow Chemistry Approach
Flow chemistry offers significant advantages for scaling up chemical reactions, including improved heat and mass transfer, enhanced safety, and the potential for continuous production.[7] A multi-step flow process for the synthesis of trisubstituted isoxazoles has been reported, which can be adapted for 5-hydroxymethylisoxazole.[7][8] The sequence typically involves oximation, chlorination, and cycloaddition steps in continuous flow reactors.
Workflow Diagram:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem reaction of propargyl alcohols and N-tosyl hydroxylamine: switchable synthesis of 2,5-dihydroisoxazoles and 4-ha… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Characterizing Isoxazole Derivatives: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of isoxazole derivatives, a crucial class of heterocyclic compounds in medicinal chemistry and drug discovery. The unambiguous determination of their structure, purity, and physicochemical properties is paramount for advancing research and development. This guide covers the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Scaffold
NMR spectroscopy is an unparalleled tool for the elucidation of the chemical structure of isoxazole derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of the molecular framework, including the substitution pattern on the isoxazole ring and the nature of attached functional groups.[1][2]
Application Notes:
-
Structural Isomer Differentiation: NMR is particularly powerful in distinguishing between different regioisomers of substituted isoxazoles, which can exhibit vastly different biological activities.[1] Key diagnostic signals, such as the chemical shifts of protons and carbons within the isoxazole core, are highly sensitive to the electronic environment and substitution pattern.[1]
-
Conformational Analysis: For flexible isoxazole derivatives, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the preferred conformation in solution, which is critical for understanding ligand-receptor interactions.
-
Purity Assessment: ¹H NMR spectra can be used for a rapid assessment of sample purity by comparing the integration of signals corresponding to the target molecule against those of impurities.
Quantitative Data Summary:
The following table summarizes typical NMR chemical shift ranges for protons and carbons in isoxazole derivatives. These values can vary depending on the solvent and the specific substituents present in the molecule.[1]
| Nucleus | Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.0 - 9.0 | Proton environment, electronic effects of substituents, and proton-proton coupling information.[1] |
| ¹³C | 90 - 175 | Carbon skeleton, presence of quaternary carbons, and information about carbon hybridization.[1] |
| ¹⁵N | 250 - 400 | Direct information about the nitrogen electronic environment, aiding in isomer differentiation.[1] |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1]
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.[1]
3. 2D NMR Acquisition (for complex structures):
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations within the same spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different fragments of the molecule.[1]
4. Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and 2D correlations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight of isoxazole derivatives and can provide valuable structural information through the analysis of their fragmentation patterns.[1][2]
Application Notes:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
-
Isomer Differentiation through Fragmentation: Different isomers of isoxazole derivatives can exhibit distinct fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1] The isoxazole ring is known to undergo characteristic cleavage, and the resulting fragment ions can be diagnostic for a particular substitution pattern.[1]
Quantitative Data Summary:
The following table outlines common fragmentation pathways observed for isoxazole derivatives in mass spectrometry.
| Precursor Ion | Fragmentation Pathway | Common Fragment Ions |
| [M+H]⁺ | Cleavage of the isoxazole ring | Ions corresponding to the loss of CO, HCN, or substituents.[3] |
| [M+H]⁺ | Retro [3+2] cycloaddition | Formation of nitrile oxide and alkyne fragments. |
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the isoxazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
2. Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.[1]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.[1]
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is most common for isoxazole derivatives.[1]
-
Full Scan MS: Acquire a full scan spectrum to determine the molecular weight of the parent ion ([M+H]⁺).[1]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[1]
4. Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which can aid in structural confirmation and isomer differentiation.
High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment
HPLC is an essential technique for the separation, purification, and purity assessment of isoxazole derivatives.[1]
Application Notes:
-
Purity Determination: HPLC with UV detection is a standard method for determining the purity of a synthesized isoxazole derivative. The peak area of the main component relative to the total peak area provides a quantitative measure of purity.
-
Isomer Separation: Chiral isoxazole derivatives can be separated into their individual enantiomers using a chiral stationary phase (chiral HPLC).[1] Regioisomers can often be separated using standard reversed-phase columns with optimized mobile phases.[1]
-
Reaction Monitoring: HPLC can be used to monitor the progress of a chemical reaction by analyzing the disappearance of starting materials and the appearance of the desired product over time.
Quantitative Data Summary:
The retention time of an isoxazole derivative in an HPLC system is a key quantitative parameter that depends on its polarity and interaction with the stationary and mobile phases.
| Parameter | Typical Value/Range | Factors Influencing the Value |
| Retention Time (tR) | Varies | Molecular polarity, column type, mobile phase composition, flow rate, temperature. |
| Resolution (Rs) | > 1.5 for baseline separation | Column efficiency, selectivity, and retention factor. |
Experimental Protocol: HPLC Purity Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. The composition can be isocratic (constant) or a gradient (varied over time).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the isoxazole derivative.
3. Sample Preparation:
-
Accurately weigh and dissolve the isoxazole derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
Single-Crystal X-ray Crystallography: The Definitive Structure
For an unambiguous and definitive determination of the three-dimensional molecular structure of an isoxazole derivative, single-crystal X-ray crystallography is the gold standard.[4][5] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.[4]
Application Notes:
-
Absolute Structure Determination: X-ray crystallography is the only technique that can definitively determine the absolute stereochemistry of a chiral molecule.
-
Solid-State Conformation: It reveals the conformation of the molecule in the crystalline state, which can be important for understanding intermolecular interactions and crystal packing.
-
Structure-Activity Relationship (SAR) Studies: The precise structural information obtained from X-ray crystallography is invaluable for understanding how the molecular structure relates to its biological activity.[4]
Quantitative Data Summary:
Crystallographic data provides a wealth of quantitative information about the molecular structure.
| Parameter | Description |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Torsional Angles (°) | The dihedral angle between four consecutively bonded atoms, defining the conformation. |
| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal lattice. |
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
This is often the most challenging step. The goal is to grow a single, high-quality crystal of the purified isoxazole derivative.[4]
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4] A variety of solvents and solvent mixtures should be screened.[1]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.[1]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[4]
3. Structure Solution and Refinement:
-
The collected diffraction data is used to calculate an electron density map of the crystal.[4]
-
From this map, the positions of the atoms in the molecule are determined.[4]
-
The structural model is then refined to best fit the experimental data.
4. Data Analysis:
-
The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of isoxazole derivatives.
Caption: General workflow for the synthesis and characterization of isoxazole derivatives.
Caption: Detailed workflow for structural elucidation using NMR spectroscopy.
Caption: Relationship between analytical data and biological evaluation.
References
Application Notes and Protocols: Functionalization of the Hydroxyl Group of (3-(Benzyloxy)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of the primary hydroxyl group of (3-(Benzyloxy)isoxazol-5-yl)methanol. This versatile building block is of interest in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below cover common and effective methods for etherification, esterification, and acylation of the hydroxyl moiety.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the benzyloxy group at the 3-position and the hydroxymethyl group at the 5-position of the isoxazole ring offers two distinct sites for chemical modification. Functionalization of the primary alcohol allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in the lead optimization phase of drug discovery.
This guide presents standardized procedures for the following key transformations:
-
Williamson Ether Synthesis: For the preparation of a variety of alkyl and aryl ethers.
-
Steglich Esterification: A mild method for the synthesis of esters from carboxylic acids.
-
Acylation with Acid Chlorides and Anhydrides: A straightforward method for introducing acyl groups.
-
Mitsunobu Reaction: A versatile method for the formation of esters and other derivatives with inversion of configuration if applicable (though not relevant for this primary alcohol).
Data Presentation: Summary of Functionalization Reactions
The following table summarizes representative reaction conditions and expected outcomes for the functionalization of the hydroxyl group of this compound. Please note that the yields are based on general literature for similar substrates and may require optimization for this specific compound.
| Reaction Type | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Williamson Ether Synthesis | 1. NaH (1.2 eq.) 2. Alkyl Halide (1.1 eq.) | THF (anhydrous) | 0 °C to RT | 4 - 12 h | 70 - 90 |
| Steglich Esterification | Carboxylic Acid (1.2 eq.), DCC (1.2 eq.), DMAP (0.1 eq.) | DCM (anhydrous) | 0 °C to RT | 2 - 6 h | 85 - 95 |
| Acylation (Acid Chloride) | Acid Chloride (1.1 eq.), Pyridine (2.0 eq.) | DCM (anhydrous) | 0 °C to RT | 1 - 3 h | 90 - 98 |
| Acylation (Anhydride) | Acetic Anhydride (1.5 eq.), Pyridine (2.0 eq.) | DCM (anhydrous) | RT | 2 - 4 h | 90 - 98 |
| Mitsunobu Reaction | Carboxylic Acid (1.5 eq.), PPh₃ (1.5 eq.), DIAD or DEAD (1.5 eq.) | THF (anhydrous) | 0 °C to RT | 2 - 12 h | 75 - 90 |
Experimental Protocols
Williamson Ether Synthesis
This protocol describes the synthesis of an ether derivative from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Steglich Esterification
This protocol describes a mild esterification method using a carboxylic acid, DCC, and DMAP.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acylation with Acid Chloride
This protocol describes the acylation of this compound using an acid chloride and pyridine.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mitsunobu Reaction
This protocol details the esterification of this compound using the Mitsunobu reaction.[1]
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a properly functioning fume hood. The reaction conditions and yields provided are illustrative and may require optimization for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of 3,5-disubstituted isoxazoles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,5-disubstituted isoxazoles, and what are its primary challenges?
The most prevalent and direct method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne.[1][2][3][4] The primary challenges associated with this method are:
-
Lack of Regioselectivity: The formation of the undesired 3,4-disubstituted regioisomer is a common issue, particularly with internal or certain substituted terminal alkynes.[1][2][5]
-
Low Yields: Yields can be compromised by several factors, including the instability of the nitrile oxide intermediate.[1][2]
-
Side Reactions: A significant side reaction is the dimerization of the nitrile oxide to form furoxans, which reduces the amount of nitrile oxide available for the desired cycloaddition.[5]
Q2: How do steric and electronic effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
Both steric and electronic factors of the substituents on the alkyne and the nitrile oxide play a crucial role in directing the regioselectivity of the cycloaddition.
-
Steric Effects: Bulky substituents on either the alkyne or the nitrile oxide can sterically hinder one approach, thereby favoring the formation of a specific regioisomer.[5][6] For instance, terminal alkynes generally exhibit high regioselectivity for the 3,5-disubstituted product due to steric hindrance.[7]
-
Electronic Effects: The electronic nature of the substituents influences the frontier molecular orbital energies of the alkyne and nitrile oxide, which in turn affects the regiochemical outcome of the cycloaddition. Electron-withdrawing groups on the alkyne can influence the regioselectivity.[5][8]
Q3: What are the common byproducts in isoxazole synthesis and how can their formation be minimized?
The most common byproduct is furoxan, which results from the dimerization of the nitrile oxide intermediate.[5] To minimize furoxan formation, the following strategies can be employed:
-
In situ Generation of Nitrile Oxide: Generating the nitrile oxide in the presence of the alkyne ensures that its concentration remains low, favoring the intermolecular cycloaddition over dimerization.[7]
-
Slow Addition: If the nitrile oxide is pre-formed, its slow addition to the reaction mixture containing the alkyne can help to keep its instantaneous concentration low.[5]
-
Use of Excess Alkyne: Employing a large excess of the alkyne can help to outcompete the dimerization reaction.[5]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[5]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of 3,5- and 3,4-isomers)
Possible Causes:
-
Use of internal or electronically unbiased terminal alkynes.
-
Reaction conditions favoring the formation of the 3,4-isomer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Utilize a Catalyst | Copper(I) catalysts (e.g., CuI) are well-established for promoting high regioselectivity for 3,5-disubstituted isoxazoles.[5][7] Ruthenium catalysts have also been shown to be effective.[7][9][10] |
| 2 | Modify Reaction Temperature | Lowering the reaction temperature can sometimes enhance the selectivity for the desired 3,5-isomer.[7] |
| 3 | Control Nitrile Oxide Concentration | The slow, in situ generation of the nitrile oxide from a precursor like an oxime using an oxidant (e.g., N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) can improve selectivity by maintaining a low dipole concentration.[7] |
| 4 | Consider Alternative Synthetic Routes | If the above methods fail, consider alternative strategies such as the cyclocondensation of β-enamino diketones with hydroxylamine, which can be tuned to selectively produce different regioisomers.[7][11] |
Problem 2: Low Reaction Yield
Possible Causes:
-
Decomposition of the nitrile oxide intermediate.
-
Steric hindrance impeding the reaction.
-
Suboptimal reaction conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Prompt Reaction of Nitrile Oxide | Generate the nitrile oxide in situ at a low temperature to minimize its decomposition and ensure it reacts quickly with the alkyne.[7] |
| 2 | Optimize Reactant Stoichiometry | While an excess of the alkyne can minimize nitrile oxide dimerization, significant steric hindrance on either reactant can slow down the reaction.[7] A careful optimization of the stoichiometry is recommended. |
| 3 | Screen Solvents and Bases | The choice of solvent and, if applicable, the base used to generate the nitrile oxide from a hydroximoyl halide, are critical and should be optimized.[7] |
| 4 | Adjust Reaction Temperature | While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or intermediates. An optimal temperature needs to be determined experimentally.[7] |
| 5 | Verify Purification Method | Isoxazoles can sometimes be challenging to purify. Ensure that the chosen chromatographic conditions are suitable for the specific product.[7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles using Alkyl Nitrites
This metal-free method involves the in situ generation of nitrile oxides from aldoximes using alkyl nitrites.[6]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Isoamyl nitrite (1.5 mmol)
-
Ethyl methyl ketone (EMK) (5 mL)
Procedure:
-
To a solution of the aldoxime and terminal alkyne in EMK, add isoamyl nitrite.
-
Heat the reaction mixture at 65 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.
Protocol 2: Hypervalent Iodine-Induced Cycloaddition
This procedure utilizes a hypervalent iodine reagent for the rapid in situ formation of nitrile oxides from oximes.[12][13]
Materials:
-
Oxime (0.75 mmol)
-
Terminal alkyne (0.5 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the oxime and terminal alkyne in DCM.
-
Add the [bis(trifluoroacetoxy)iodo]benzene to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by flash chromatography.[13]
Data Presentation
Table 1: Comparison of Yields for 3,5-Disubstituted Isoxazole Synthesis
| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Alkyl Nitrite | Isoamyl nitrite | EMK | 65 | 74-96 | [6] |
| Hypervalent Iodine | PIFA | DCM | Room Temp. | High | [12] |
| Iodobenzene (catalytic) | m-CPBA | TFE | Room Temp. | Good | [1][2] |
| Cu/Al2O3 (mechanochemical) | N/A | Solvent-free | N/A | Moderate to Excellent | [14] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of 3,5-disubstituted isoxazoles.
Caption: A decision-making diagram for troubleshooting poor regioselectivity in isoxazole synthesis.
References
- 1. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. sciforum.net [sciforum.net]
- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-(Benzyloxy)isoxazol-5-yl)methanol synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a 1,3-dipolar cycloaddition pathway.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of the nitrile oxide intermediate: Nitrile oxides can be unstable and may dimerize to form furoxans.[1] | Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with propargyl alcohol.[1] |
| Poor quality of starting materials: Impurities in the starting aldehyde (3-(benzyloxy)benzaldehyde), hydroxylamine hydrochloride, or propargyl alcohol can hinder the reaction.[2] | Use freshly purified aldehydes. Ensure high purity of all reactants. | |
| Suboptimal reaction temperature: While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide.[1] | Optimize the reaction temperature. A study on a similar synthesis maintained a temperature of 70°C.[3] | |
| Inefficient generation of the nitrile oxide: The choice and amount of base or chlorinating agent used to generate the nitrile oxide from the aldoxime are critical. | Ensure the stoichiometry of the base (e.g., triethylamine) or chlorinating agent (e.g., N-chlorosuccinimide or sodium hypochlorite) is optimized.[1][4] | |
| Formation of Significant Byproducts | Furoxan formation: Dimerization of the nitrile oxide is a common side reaction.[5] | Add the nitrile oxide solution slowly to the propargyl alcohol solution to keep the instantaneous concentration of the nitrile oxide low.[5] Using an excess of propargyl alcohol can also help minimize dimerization.[5] |
| Formation of the aldoxime as the main product: Incomplete conversion of the aldoxime to the nitrile oxide. | Ensure sufficient reaction time and appropriate stoichiometry of the chlorinating agent or oxidant. | |
| Formation of regioisomers: While the reaction of terminal alkynes with nitrile oxides generally favors the 3,5-disubstituted isoxazole, the formation of the 3,4-disubstituted isomer is possible.[1][5] | The use of copper(I) catalysts can enhance the regioselectivity for the 3,5-isomer.[5] | |
| Difficult Purification | Co-elution of the product with byproducts: The polarity of the desired product may be similar to that of byproducts like the furoxan or unreacted starting materials. | Optimize the solvent system for column chromatography. A common eluent system for similar compounds is a gradient of ethyl acetate in petroleum ether or hexanes.[4][6] |
| Oily product that is difficult to crystallize: The product may not readily crystallize from the purification solvent. | Attempt recrystallization from a different solvent system. If the product remains an oil, ensure it is pure by NMR and use it as is for the next step if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[1] This involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For the synthesis of this compound, this would involve the cycloaddition of 3-(benzyloxy)benzonitrile oxide with propargyl alcohol.
Q2: How can I prepare the required 3-(benzyloxy)benzaldoxime?
A2: The aldoxime can be synthesized by reacting 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a solvent like ethanol.[3][7]
Q3: My 1,3-dipolar cycloaddition is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the desired 3,5-isomer?
A3: The reaction between a nitrile oxide and a terminal alkyne like propargyl alcohol generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] To further enhance this selectivity, the use of a copper(I) catalyst can be employed.[5]
Q4: What are the key parameters to control for a successful and high-yield synthesis?
A4: The critical parameters include:
-
Purity of reactants: Use high-purity starting materials.
-
Temperature control: Maintain the optimal temperature to balance reaction rate and stability of the nitrile oxide.
-
Stoichiometry: Carefully control the molar ratios of the reactants, especially the base or oxidizing agent for the nitrile oxide generation.
-
In situ generation: Generating the nitrile oxide in the presence of the alkyne is crucial to minimize side reactions.[1]
Q5: Are there any green chemistry approaches to this synthesis?
A5: Yes, ultrasound-assisted synthesis has been shown to be an effective and environmentally friendly alternative for the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[8][9] Additionally, using water as a solvent, where possible, can also be a greener approach.[10]
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)benzaldoxime
This protocol is adapted from the synthesis of similar benzaldoximes.[3][7]
-
To a solution of 3-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.5 equivalents).
-
If not using pyridine as the solvent, add a base such as sodium acetate or sodium hydroxide (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60-80°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(benzyloxy)benzaldoxime, which can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 2: One-Pot Synthesis of this compound
This protocol is based on the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and (3-phenylisoxazol-5-yl)methanol.[3][4]
-
Dissolve 3-(benzyloxy)benzaldoxime (1 equivalent) and propargyl alcohol (1.2-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl4).[3][4]
-
To this solution, add an in situ chlorinating/oxidizing agent. Options include:
-
N-Chlorosuccinimide (NCS): Add NCS (1.1 equivalents) portion-wise to the solution at a controlled temperature (e.g., below 35°C). After the addition, add a base like potassium carbonate (K2CO3) and stir for 1 hour.[4]
-
Sodium Hypochlorite (NaOCl): Add an aqueous solution of NaOCl (e.g., 5%) dropwise to the reaction mixture. The reaction may require elevated temperatures (e.g., 70°C) and longer reaction times (e.g., 48 hours).[3]
-
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up. For the NCS/K2CO3 method, dilute with a saturated solution of EDTA and extract with dichloromethane.[4] For the NaOCl method, separate the organic phase.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield this compound.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
Technical Support Center: Purification of (3-(Benzyloxy)isoxazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-(Benzyloxy)isoxazol-5-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity. For achieving high purity, a combination of both methods may be employed.
Q2: What are the likely impurities in my crude this compound?
Common impurities can include:
-
Unreacted starting materials: Such as the corresponding benzyloxy-substituted benzaldoxime and propargyl alcohol.[1][2]
-
Regioisomers: Depending on the synthetic route, regioisomers of the isoxazole can be formed. These can be challenging to separate due to similar polarities.
-
Byproducts from side reactions: The formation of nitrile oxide dimers (furoxans) can occur during synthesis.
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate, you can identify which fractions contain the purified product and assess their purity.
Q4: My compound is an oil and is not crystallizing. What should I do?
This phenomenon, known as "oiling out," is a common issue in recrystallization. It can happen if the solution is cooled too quickly or if the solvent system is not ideal. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the pure compound.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Re-evaluate your choice of solvent.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities on the column. | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the hexane content). If they are too low (low Rf), increase the polarity (e.g., increase the ethyl acetate content).- Try a different solvent system altogether. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | - The cooling rate is too fast.- The solvent is not ideal.- The presence of impurities is inhibiting crystallization. | - Allow the solution to cool down slowly.- Re-dissolve the oil in a slightly more polar solvent or a different solvent mixture.- Consider a preliminary purification by a quick filtration through a small plug of silica gel. |
| Low recovery of the purified product. | - Too much solvent was used for dissolution.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| The purified crystals are still impure. | - The chosen solvent does not effectively discriminate between the product and impurities.- Rapid cooling has trapped impurities within the crystal lattice. | - Select a different recrystallization solvent or solvent system.- Allow for slow cooling to promote the formation of pure crystals. |
Data Presentation
The following table summarizes the recommended purification techniques for this compound based on methods used for analogous compounds.
| Purification Technique | Stationary Phase / Solvent System | Key Considerations | Reference |
| Flash Column Chromatography | Silica gel | Mobile Phase: Petroleum ether / Ethyl acetate (3:1 v/v) | A similar compound, (3-phenylisoxazol-5-yl)methanol, was successfully purified using this method.[1] |
| Recrystallization | Petroleum ether / Ethyl acetate / Dichloromethane (3:1:1 v/v/v) | This solvent system was used to obtain crystals of (3-phenylisoxazol-5-yl)methanol suitable for X-ray crystallography.[1] | |
| Recrystallization | Ethanol or Methanol | These are common solvents for recrystallizing isoxazole derivatives. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from the purification of the closely related compound, (3-phenylisoxazol-5-yl)methanol.[1]
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).
- Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
- Add a thin layer of sand on top of the silica gel bed.
- Wash the column with the mobile phase until the silica bed is stable and free of air bubbles.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Begin elution with a non-polar mobile phase (e.g., petroleum ether/ethyl acetate 9:1 v/v).
- Gradually increase the polarity of the mobile phase (e.g., to 3:1 v/v petroleum ether/ethyl acetate).
- Collect fractions in separate test tubes.
4. Analysis and Product Isolation:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The optimal solvent system should be determined through small-scale trials.
1. Solvent Selection:
- In separate small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- An ideal single solvent will dissolve the compound when hot but not at room temperature.
- For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent. Common pairs include ethyl acetate/hexane and ethanol/water.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent (or the "good" solvent) until the compound is completely dissolved.
3. Crystallization:
- If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a desiccator or under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Isoxazoles from Oximes
Welcome to our Technical Support Center for the synthesis of isoxazoles from oximes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of isoxazoles from oximes?
The most prevalent side reactions include:
-
Dimerization of the Nitrile Oxide Intermediate: The highly reactive nitrile oxide intermediate can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the primary competing reaction.[1][2]
-
Beckmann Rearrangement of the Oxime: Under certain conditions, particularly acidic environments, the starting oxime can undergo a Beckmann rearrangement to yield amides or nitriles.[3]
-
Michael Addition: The oxime, or its corresponding anion, can potentially act as a nucleophile in a Michael addition reaction if an α,β-unsaturated carbonyl system is present.
Q2: I am observing a significant amount of a byproduct that I suspect is a furoxan dimer. How can I minimize its formation?
Furoxan formation is a common issue due to the high reactivity of the nitrile oxide intermediate.[1][2] To suppress this side reaction, consider the following strategies:
-
In Situ Generation and Trapping: Generate the nitrile oxide in the presence of the dipolarophile (the alkyne or alkene). This ensures the nitrile oxide is consumed in the desired [3+2] cycloaddition reaction as it is formed, minimizing its concentration and thus the likelihood of dimerization.
-
Slow Addition of Reagents: Slowly adding the oxidizing agent or base used to generate the nitrile oxide can help maintain a low concentration of the intermediate, favoring the intramolecular or desired intermolecular reaction over the bimolecular dimerization.
-
High Dilution: Performing the reaction under high dilution can also favor the desired cycloaddition, especially for intramolecular reactions, over the intermolecular dimerization.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition. However, the optimal temperature should be determined empirically, as higher temperatures can sometimes accelerate the desired reaction.
Q3: My reaction is yielding an amide or nitrile instead of the expected isoxazole. What is causing this and how can I prevent it?
The formation of an amide or nitrile byproduct is indicative of a Beckmann rearrangement of your oxime starting material. This rearrangement is typically catalyzed by acid.[3]
To prevent the Beckmann rearrangement:
-
Control the pH: Avoid strongly acidic conditions. If an acid is required for the reaction, consider using a milder acid or a buffer system.
-
Choice of Reagents: Certain reagents used to activate the oxime for nitrile oxide formation can also promote the Beckmann rearrangement. Careful selection of reagents is crucial. For example, using reagents like N-chlorosuccinimide (NCS) in the presence of a base is a common method for nitrile oxide generation that can minimize the Beckmann rearrangement.[4][5]
Q4: Can Michael addition be a significant side reaction?
While less commonly reported as a major side reaction in standard isoxazole syntheses from oximes and alkynes, the potential for Michael addition exists if an appropriate Michael acceptor is present. The oxime anion (oximate) can act as a nucleophile and add to α,β-unsaturated carbonyl compounds.[6][7][8][9][10] To avoid this, ensure that your starting materials and reagents do not include reactive Michael acceptors, or protect such functional groups if their presence is unavoidable.
Troubleshooting Guides
Problem 1: Low or No Yield of Isoxazole Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Ensure the purity and reactivity of your starting oxime and the generating reagent (e.g., oxidant, base). - Optimize the stoichiometry of the reagents. - Consider alternative methods for nitrile oxide generation (e.g., from hydroximoyl halides). |
| Decomposition of Nitrile Oxide | - Generate the nitrile oxide in situ at low temperatures. - Ensure rapid trapping with the dipolarophile. |
| Dominant Furoxan Formation | - Employ slow addition of the nitrile oxide precursor or generating reagent. - Use high dilution conditions. - Increase the concentration of the dipolarophile. |
| Prevalent Beckmann Rearrangement | - Avoid acidic conditions; use a non-acidic method for nitrile oxide generation. - If acid is necessary, use the mildest possible conditions. |
| Poor Reactivity of Dipolarophile | - Use a more electron-deficient or strained alkyne/alkene if possible. - Increase the reaction temperature, while monitoring for an increase in side products. |
Problem 2: Formation of a Mixture of Regioisomers
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Cycloaddition | - For terminal alkynes, the 3,5-disubstituted isoxazole is typically the major regioisomer. If the 3,4-isomer is desired, alternative strategies may be needed. - The regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. Modify substituents to favor the desired isomer. - The use of catalysts, such as copper(I), can sometimes enhance the regioselectivity for a specific isomer.[2] |
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of isoxazoles and the formation of the primary side product, furoxan.
| Oxidant/Catalyst | Solvent | Temperature (°C) | Isoxazole Yield (%) | Furoxan Yield (%) | Reference |
| NCS | CH2Cl2 | Room Temp | 72 | Not specified | [11] |
| Hypervalent Iodine | CH3CN | Room Temp | High | Minimized | [2] |
| Oxone | Aqueous | Room Temp | Moderate to Good | Not specified | [5] |
| Cu(I) | Toluene | Room Temp | High | Minimized | [2] |
| TEMPO/Oxone/KI | MeCN | 50 | 79-94 (ratio dependent) | Not specified | [12] |
Note: Yields are highly substrate-dependent and the table provides a general overview.
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis from an Aldoxime using N-Chlorosuccinimide (NCS)
This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by a [3+2] cycloaddition with an alkyne.
Materials:
-
Aldoxime (1.0 eq)
-
Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et3N) or another suitable base (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aldoxime and the alkyne in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Add NCS portion-wise to the stirred solution.
-
Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Significant furoxan formation: Reduce the rate of addition of the base. Increase the amount of solvent (higher dilution).
-
Low yield: Ensure all reagents are pure and the solvent is anhydrous. Confirm the activity of the NCS.
-
Unreacted starting material: Increase the reaction time or temperature moderately.
Visualizations
Caption: Key reaction pathways in isoxazole synthesis from oximes.
Caption: Troubleshooting logic for low isoxazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. michael addition [employees.csbsju.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two most prevalent methods for isoxazole synthesis are the [3+2] cycloaddition reaction (also known as 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] The choice of method often depends on the desired substitution pattern of the isoxazole ring.
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, which typically favors the 3,5-disubstituted isoxazole, can be influenced by several factors.[4] To enhance the formation of a specific regioisomer, consider the following strategies:
-
Catalysis: The use of copper(I) or ruthenium catalysts can significantly improve regioselectivity, often favoring the 3,5-disubstituted product.[4][5]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with less polar solvents may favor the desired isomer.[4]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[4]
-
In Situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide from a precursor like an oxime can maintain a low concentration of the dipole, which can improve selectivity.[4]
For the synthesis of the less common 3,4-disubstituted isoxazoles, alternative strategies such as using internal alkynes or employing different synthetic routes like an enamine-based [3+2] cycloaddition may be necessary.[4]
Q3: I am observing a significant amount of furoxan byproduct in my reaction. How can I minimize its formation?
A3: Furoxan is formed by the dimerization of the nitrile oxide intermediate, a common side reaction.[5][6] To minimize furoxan formation, consider the following:
-
Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[5]
-
Excess Alkyne: Using a large excess of the alkyne can help it outcompete the dimerization reaction.[5]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the desired cycloaddition.[5]
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile to ensure it reacts as it is formed.[6][7]
Troubleshooting Guide
Low or No Yield
Low yields in isoxazole synthesis can be attributed to several factors. The following table outlines common causes and suggested solutions.
| Potential Cause | Troubleshooting Suggestions | References |
| Decomposition of Nitrile Oxide | Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile. Common methods for in situ generation include dehydrohalogenation of hydroximoyl chlorides or oxidation of aldoximes. | [4][7] |
| Poor Reactivity of Starting Materials | Steric hindrance on either the nitrile oxide or the alkyne can decrease the reaction rate. Consider using less bulky starting materials if possible. For 1,3-dicarbonyl reactions, ensure the enolization is efficient. | [4] |
| Suboptimal Reaction Conditions | Optimize the choice of base, solvent, and temperature. The base is crucial for generating nitrile oxides from hydroximoyl halides. While higher temperatures can increase the rate, they may also lead to decomposition. | [4] |
| Inefficient Purification | Isoxazoles can be challenging to purify. Ensure appropriate chromatographic conditions are employed. | [4] |
Side Product Formation
The formation of side products is a common issue. The table below details frequent side products and methods to mitigate their formation.
| Side Product | Cause | Mitigation Strategies | References |
| Furoxan (Nitrile Oxide Dimer) | Dimerization of the nitrile oxide intermediate. | Generate the nitrile oxide in situ at a low concentration. Use a slow addition of the nitrile oxide precursor if not generated in situ. Ensure the dipolarophile is present before nitrile oxide generation. | [4][5][6] |
| Isomeric Products | Lack of regioselectivity in the cycloaddition. | Employ catalytic methods (e.g., Cu(I) or Ru catalysts). Optimize solvent and temperature. Consider the electronic and steric properties of your substrates. | [4][5] |
| Products from Reaction with Solvent/Base | The nitrile oxide can react with the solvent or base. | Choose a non-reactive solvent. Select a non-nucleophilic base. | [6] |
Experimental Protocols
General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition.
-
Reactant Preparation: In a suitable flask, dissolve the terminal alkyne (1.0 eq) and the aldoxime (1.1 eq) in a solvent such as ethanol or a mixture of water and t-butanol.
-
Catalyst and Base Addition: Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq), followed by the addition of a base (e.g., triethylamine, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions for a One-Pot Synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones
The following table summarizes the optimization of reaction conditions for a specific one-pot synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | ZSM-5 | Acetonitrile | 100 | Moderate |
| 2 | ZSM-5 | Ethanol | 100 | Good |
| 3 | ZSM-5 | Tetrahydrofuran | 100 | Good |
| 4 | ZSM-5 | Toluene | 100 | Good |
| 5 | ZSM-5 | Water | 100 | Good |
| 6 | ZSM-5 | Dimethylformamide | 100 | Good |
| 7 | ZSM-5 | Solvent-free | 100 | Best |
Data adapted from a study on one-pot synthesis of isoxazole derivatives.[1]
Visualized Workflows and Logic
Caption: Troubleshooting flowchart for low isoxazole yield.
Caption: General experimental workflow for isoxazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. youtube.com [youtube.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting failed isoxazole cycloaddition reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions.
Troubleshooting Guides & FAQs
This guide addresses common issues encountered during the 1,3-dipolar cycloaddition for isoxazole synthesis. The questions are designed to help you identify and resolve potential problems in your experimental setup.
Question 1: My reaction yield is consistently low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?
Answer:
Low yields in isoxazole cycloadditions are frequently caused by the dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1][2][3] Nitrile oxides are often unstable and, in the absence of a reactive dipolarophile (your alkyne), they will react with themselves.[4]
To minimize this side reaction and improve the yield of your desired isoxazole, the key is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This can be achieved by:
-
In Situ Generation: Generate the nitrile oxide in the presence of the alkyne. This ensures that the nitrile oxide has a higher probability of reacting with your desired partner rather than another nitrile oxide molecule. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[1][5][6]
-
Slow Addition: If you are using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.
-
Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.
Question 2: I am observing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity of my reaction?
Answer:
The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is influenced by a combination of electronic and steric factors of both the dipole and the dipolarophile.[7] Generally, the reaction is under frontier molecular orbital (FMO) control.[7] Here are several strategies to enhance the formation of a specific regioisomer:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[8][9][10] This "click chemistry" approach is reliable and tolerates a wide variety of functional groups.[8]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., ethanol) can help favor the desired isomer.[11][12]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[7]
-
Substrate Modification: The electronic nature of the substituents on your starting materials plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[7] For the synthesis of 3,4-disubstituted isoxazoles, alternative strategies such as using enamines as dipolarophiles have proven to be highly regiospecific.[11][13][14]
Question 3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the potential causes?
Answer:
An incomplete reaction can be due to several factors related to the generation of the nitrile oxide or the reactivity of your substrates:
-
Inefficient Nitrile Oxide Generation:
-
Precursor Quality: Ensure the purity of your nitrile oxide precursor (e.g., aldoxime or hydroxamoyl chloride).
-
Oxidant/Base: The choice and amount of oxidant (for aldoximes) or base (for hydroxamoyl chlorides) are critical. For aldoxime oxidation, reagents like Chloramine-T, N-chlorosuccinimide (NCS), or hypervalent iodine reagents are commonly used.[8][15][16] For hydroxamoyl chlorides, tertiary amines like triethylamine are frequently employed, and the stoichiometry should be carefully controlled.[11]
-
-
Poor Reactant Solubility: Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A systematic screening of temperatures is recommended. However, be aware that excessively high temperatures can lead to the decomposition of the nitrile oxide.[3]
-
Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can significantly reduce the reaction rate. In such cases, longer reaction times or higher temperatures may be necessary.
Data Presentation
The following tables summarize quantitative data from the literature to aid in the optimization of your reaction conditions.
Table 1: Effect of Solvent on the Regioselectivity of Isoxazole Synthesis
| Entry | Solvent | Ratio of 3,5-isomer to 3,4-isomer | Yield (%) | Reference |
| 1 | Dichloromethane | 1 : 3 | 23 | [12] |
| 2 | Toluene | 1 : 2 | - | [12] |
| 3 | Ethanol | 1 : 1.9 | - | [12] |
| 4 | DMSO | 1 : 1.5 | - | [12] |
| 5 | Acetonitrile | High (not specified) | 99 | [11] |
Table 2: Optimization of a Copper-Catalyzed Isoxazole Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuI (10 mol%) | Et3N | CH3CN | 60 | 85 | [17] |
| 2 | CuBr (10 mol%) | Et3N | CH3CN | 60 | 82 | [17] |
| 3 | CuCl (10 mol%) | Et3N | CH3CN | 60 | 78 | [17] |
| 4 | Cu(OAc)2 (10 mol%) | Et3N | CH3CN | 60 | 55 | [17] |
| 5 | CuI (10 mol%) | DBU | CH3CN | 60 | 75 | [17] |
| 6 | CuI (10 mol%) | Et3N | DMF | 60 | 68 | [17] |
| 7 | CuI (10 mol%) | Et3N | CH3CN | Room Temp | 45 | [17] |
Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [8]
This protocol describes the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne in a one-pot procedure.
-
Oxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1.0 eq) and sodium hydroxide (1.05 eq). Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the complete conversion of the aldehyde to the corresponding aldoxime.
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Then, add CuSO₄·5H₂O (0.03 eq) and copper turnings.
-
Alkyne Addition: Add the terminal alkyne (1.0 eq) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-[3+2] Cycloaddition [11][13]
This protocol outlines a metal-free approach for the regioselective synthesis of 3,4-disubstituted isoxazoles.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and N-hydroximidoyl chloride (1.2 eq) in a non-polar solvent such as toluene, add a secondary amine catalyst like pyrrolidine (0.2 eq).
-
Base Addition: Add triethylamine (2.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction typically proceeds to form a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.
-
Oxidation: After the initial cycloaddition is complete (as monitored by TLC), the intermediate is oxidized to the desired 3,4-disubstituted isoxazole. This can often be achieved by exposure to air or by the addition of a mild oxidizing agent.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizations
Caption: Workflow for a one-pot copper-catalyzed 1,3-dipolar cycloaddition.
Caption: Troubleshooting logic for low yield in isoxazole cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 12. sciepub.com [sciepub.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
preventing decomposition of benzyloxyisoxazole compounds during synthesis
Welcome to the technical support center for the synthesis of benzyloxyisoxazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on preventing the decomposition of these molecules during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition when synthesizing benzyloxyisoxazole compounds?
A1: The most common cause of decomposition is the unintended cleavage of the benzyl ether (benzyloxy) group. This group is employed to protect a hydroxyl functional group, but it is labile under certain chemical conditions. The primary decomposition pathway involves the cleavage of the C-O bond of the ether, resulting in a free hydroxyl group on the isoxazole ring and toluene or a related benzyl species as a byproduct.
Q2: My reaction yield is low, and I suspect the benzyloxy group is being cleaved. What conditions should I avoid?
A2: Low yields are frequently due to reaction conditions that inadvertently cleave the benzyl ether. The benzyloxy group is particularly sensitive to:
-
Catalytic Hydrogenation: Conditions involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) are standard for benzyl ether cleavage and must be avoided during the synthesis of the isoxazole core.[1]
-
Strong Acids: Strong Lewis or Brønsted acids can promote the cleavage of benzyl ethers.[2]
-
Certain Oxidizing Agents: Some single-electron oxidants, like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used to cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[2]
Q3: Are the reagents used for isoxazole ring formation compatible with the benzyloxy group?
A3: Generally, yes, provided that mild conditions are used. The most common method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[3][4] Nitrile oxides can be generated in situ from aldoximes using mild bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or mild oxidants like N-chlorosuccinimide (NCS).[3][5] These conditions are typically compatible with the benzyloxy protecting group. However, it is crucial to avoid harsh conditions, such as high temperatures or strong acids/bases, during the generation of the nitrile oxide and the subsequent cyclization.
Q4: Can I use a base to facilitate my isoxazole synthesis without causing decomposition?
A4: Yes, mild organic or inorganic bases are generally safe. For installing the benzyloxy group via Williamson ether synthesis, bases like potassium carbonate (K₂CO₃) are commonly used and well-tolerated.[6] For the isoxazole formation step, organic bases like DIPEA in an aqueous medium have been shown to be effective and compatible.[3] Stronger bases like sodium hydride (NaH) or alkoxides should be used with caution, at low temperatures, and for short reaction times to minimize the risk of side reactions.[7]
Q5: My desired product seems to be decomposing during purification. What are the best practices for workup and chromatography?
A5: Product loss during purification can occur if the conditions are too harsh.
-
Aqueous Workup: Avoid washing with strong acidic or basic solutions. Use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) followed by brine.
-
Column Chromatography: Use silica gel with a neutral solvent system (e.g., hexane/ethyl acetate). Acid-washed silica or prolonged exposure to silica gel can sometimes cause degradation of sensitive compounds. If you suspect acid-sensitivity, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (like triethylamine) in your eluent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of benzyloxyisoxazole compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incompatible Reaction Conditions: The conditions for isoxazole formation may be cleaving the benzyloxy group as the product is formed. | Verify that your reaction conditions are not reductive (e.g., no catalytic hydrogenation reagents present). Avoid strong acids. If using a base, ensure it is mild (e.g., K₂CO₃, DIPEA).[3][7] |
| Poor Nitrile Oxide Generation: The precursor to your 1,3-dipole is not efficiently converting. | Ensure your aldoxime is pure. If using a chlorinating agent (like NCS) followed by a base, ensure the reagents are fresh and the reaction is kept at the recommended temperature (often 0 °C to room temperature). | |
| Multiple Spots on TLC, Including a More Polar Byproduct | Decomposition/Debenzylation: The polar spot is likely the deprotected hydroxyl-isoxazole. | Re-evaluate your reaction conditions for sources of acidity or reductants. Monitor the reaction at earlier time points to see when the byproduct begins to appear. Consider lowering the reaction temperature. |
| Side Reactions of the Nitrile Oxide: Nitrile oxides can dimerize to form furoxans if the cycloaddition is slow.[8] | Ensure the dipolarophile (alkyne or alkene) is present in an appropriate concentration. Sometimes, slow addition of the base or oxidant used to generate the nitrile oxide can maintain a low concentration and favor cycloaddition over dimerization. | |
| Product Decomposes During Storage | Instability of the Isoxazole Ring: While generally stable, some substitution patterns on isoxazole rings can lead to instability.[9] | Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20 °C). |
Reagent and Condition Compatibility Table
The following table summarizes the compatibility of the benzyloxy group with common reagents and conditions used in heterocyclic synthesis.
| Condition Type | Reagents/Conditions to AVOID | Compatible Alternatives/Suggestions |
| Acidic | Strong Brønsted acids (HCl, H₂SO₄, TFA > 10 mol%), strong Lewis acids (BCl₃, BBr₃).[2][10] | Mildly acidic conditions (e.g., catalytic p-toluenesulfonic acid), brief exposure to weak acids during workup. |
| Basic | Strong bases at elevated temperatures (e.g., NaH, NaOMe, t-BuOK in refluxing THF). | Mild inorganic bases (K₂CO₃, Cs₂CO₃), organic amines (TEA, DIPEA) at or below room temperature.[3][6] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C, PtO₂), Transfer Hydrogenation (e.g., ammonium formate, Pd/C). | These conditions are effective for deprotection and should not be used when the benzyloxy group needs to be preserved.[1] |
| Oxidative | DDQ (especially for p-methoxybenzyl ethers), Ceric Ammonium Nitrate (CAN).[2] | Most common oxidants used for nitrile oxide generation (e.g., NCS, NaOCl) are generally compatible under controlled conditions.[5] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-5-substituted-isoxazole via [3+2] Cycloaddition (Compatible Method)
This protocol describes a general and mild method for synthesizing a benzyloxy-substituted isoxazole that avoids harsh conditions. This example uses an in situ generation of a nitrile oxide from an aldoxime.
Materials:
-
Benzyloxy-substituted benzaldoxime (1.0 eq)
-
Alkyne or alkene dipolarophile (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Deionized Water and Methanol (e.g., 95:5 v/v mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the benzyloxy-substituted benzaldoxime (1.0 eq) and the dipolarophile (1.2 eq) in the water/methanol solvent mixture.
-
Stir the solution at room temperature.
-
Add DIPEA (2.0 eq) to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Protocol 2: Deprotection of a Benzyloxyisoxazole via Catalytic Hydrogenation (Conditions to AVOID During Synthesis)
This protocol details a standard method for the cleavage of the benzyloxy group. The conditions described here are highly effective for deprotection but are detrimental to the integrity of the benzyloxy group during synthesis.
Materials:
-
Benzyloxyisoxazole compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyloxyisoxazole compound in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected hydroxyl-isoxazole product.
Visualizations
Caption: A logical workflow for troubleshooting low yields and decomposition.
Caption: A decision tree for selecting compatible reagents for synthesis.
Caption: Common pathways leading to undesired benzyloxy group cleavage.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing 3,5-disubstituted isoxazoles like this compound involve a [3+2] cycloaddition reaction. This typically includes the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne. A common pathway starts with 3-(benzyloxy)benzaldehyde, which is converted to the corresponding aldoxime. The aldoxime is then oxidized to the nitrile oxide and reacted with propargyl alcohol to form the desired isoxazole ring. An alternative final step is the reduction of a precursor such as 3-(benzyloxy)isoxazole-5-carbaldehyde or a corresponding carboxylic acid ester.
Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be?
A2: A common and significant side reaction in syntheses involving nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This occurs when the rate of nitrile oxide formation is faster than the rate of its cycloaddition with the alkyne, leading to self-dimerization. Other potential byproducts include unreacted starting materials or impurities arising from subsequent reaction steps, such as over-reduction if a reduction method is employed.
Q3: My final product yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can be attributed to several factors. The dimerization of the nitrile oxide intermediate is a primary cause. To minimize this, the chlorooxime (a common precursor to the nitrile oxide) can be added slowly to the reaction mixture to maintain a low concentration of the reactive nitrile oxide. Additionally, ensuring the purity of starting materials and optimizing reaction conditions such as temperature, solvent, and reaction time are crucial for improving yield. The stability of the benzyloxy protecting group should also be considered, as its cleavage under harsh conditions can lead to undesired byproducts.
Q4: How can I effectively purify the final product and remove these impurities?
A4: Purification of this compound is typically achieved through silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from less polar impurities like furoxan dimers and more polar impurities such as unreacted propargyl alcohol or benzyl alcohol (from deprotection). Recrystallization can also be an effective final purification step.
Troubleshooting Guide
| Observed Issue | Potential Impurity | Likely Cause | Suggested Solution |
| Unexpected peak in NMR/LC-MS, less polar than the product. | Furoxan dimer | Rapid formation and self-dimerization of the nitrile oxide intermediate. | Add the chlorooxime precursor slowly to the reaction mixture to control the concentration of the nitrile oxide. |
| Presence of starting aldehyde in the final product. | Unreacted 3-(Benzyloxy)benzaldehyde | Incomplete conversion during the initial oxime formation step. | Ensure stoichiometric amounts of hydroxylamine are used and allow for sufficient reaction time. Monitor the reaction by TLC. |
| Peak corresponding to the aldehyde precursor in the final alcohol product. | 3-(Benzyloxy)isoxazole-5-carbaldehyde | Incomplete reduction of the aldehyde to the alcohol. | Use a sufficient excess of the reducing agent (e.g., NaBH₄) and monitor the reaction to completion by TLC or LC-MS. |
| Product degradation or presence of benzyl alcohol. | Debenzylation byproducts | Harsh acidic or reductive conditions leading to cleavage of the benzyloxy protecting group. | Employ milder reaction conditions. For reductions, use selective reagents that do not affect the benzyl ether. |
| Broad, overlapping peaks during column chromatography. | Complex mixture of byproducts | Multiple side reactions occurring due to suboptimal reaction conditions. | Re-evaluate the overall synthetic strategy. Consider milder activating agents for the oxime cyclization. |
Experimental Protocols
**Protocol 1: Synthesis of (3-(Benzyloxy)isoxazol-5-yl
Technical Support Center: Isoxazole Synthesis Work-up & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the work-up and purification of isoxazole synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification stages of isoxazole synthesis in a question-and-answer format.
Q1: My reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in isoxazole synthesis can stem from several factors related to the reaction conditions and the stability of intermediates.[1] Key areas to investigate include:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common byproduct.[1][2] To minimize this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1] If not generating it in situ, adding the nitrile oxide solution slowly to the reaction mixture can keep its instantaneous concentration low, favoring the desired reaction over dimerization.[2]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the reaction rate, leading to lower yields.[1][2] Extending the reaction time or moderately increasing the temperature may help, but temperature optimization is key to avoid decomposition.[1]
-
Ineffective Reagents or Conditions: Ensure the base used for generating the nitrile oxide (e.g., triethylamine) is of good quality and correct stoichiometry.[1] Likewise, confirm that reagents have not degraded, especially if the reaction fails to proceed.[3]
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
start [label="Low Product Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check TLC/LC-MS:\nIs Starting Material (SM) consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sm_present [label="SM Present: Incomplete Reaction", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_gone [label="SM Consumed: Side Reactions or\nDecomposition Likely", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
action1 [label="Optimize Reaction:\n- Increase reaction time\n- Check reagent activity\n- Increase temperature (cautiously)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Minimize Side Reactions:\n- Generate nitrile oxide in situ\n- Use slow addition of reagents\n- Lower reaction temperature\n- Use excess of the alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_sm; check_sm -> sm_present [label="No"]; check_sm -> sm_gone [label="Yes"]; sm_present -> action1; sm_gone -> action2; } Layout for a troubleshooting workflow for low isoxazole yield.
Q2: My 1,3-dipolar cycloaddition is producing a mixture of 3,4- and 3,5-disubstituted regioisomers. How can I improve selectivity?
A2: Achieving high regioselectivity is a common challenge. The formation of the 3,5-disubstituted isomer is typically favored with terminal alkynes due to electronic and steric factors.[1] To enhance the selectivity for a specific isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated from CuSO₄) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been employed for this purpose.[1]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the desired 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state of one isomer over the other.[1]
-
Alternative Routes for 3,4-isomers: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Specific routes, such as the [3+2] cycloaddition of nitrile oxides with enamines, have been shown to be highly regiospecific for this isomer.[1]
Q3: I'm having difficulty isolating my product. It remains an oil or is highly soluble in the workup solvent. What should I do?
A3: Product isolation issues are common, especially if the isoxazole is not a crystalline solid.[3] Here are some troubleshooting steps:
-
Modify Extraction: If the product is highly soluble in the aqueous layer, try using a different, less polar extraction solvent or perform multiple extractions with smaller volumes of solvent. Saturating the aqueous layer with brine (NaCl) can also decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Induce Crystallization: If the purified product is an oil, try to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a small seed crystal if available.
-
Salt Formation: For basic isoxazoles, treating the oily product with an acid (e.g., HCl in ether) can form a salt, which is often a crystalline solid that can be easily filtered.[3]
-
Chromatography Adjustments: If the product co-elutes with impurities, a different solvent system for column chromatography with varying polarities should be tested. A shallow gradient elution can improve separation.[3]
Frequently Asked Questions (FAQs)
What is a standard extractive work-up procedure for isoxazole synthesis?
A common procedure involves quenching the reaction, followed by liquid-liquid extraction. The reaction mixture is often diluted with water and extracted multiple times with an organic solvent like ethyl acetate (EtOAc) or diethyl ether.[3][4][5] The combined organic layers are then washed with water and/or brine to remove water-soluble impurities, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3][6]
What are the most effective purification techniques for isoxazoles?
The two most common and effective purification techniques are:
-
Flash Column Chromatography: This is the most widely used method for purifying isoxazoles.[3][4] It is effective at separating the desired product from starting materials, byproducts, and regioisomers. The choice of eluent (solvent system) is critical and depends on the polarity of the target molecule.[3]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[7][8] This technique relies on the differential solubility of the product and impurities in a specific solvent at different temperatures. Ethanol is a commonly used solvent for recrystallizing isoxazoles.[6][8][9]
How can I remove furoxan byproducts?
Furoxans, the dimers of nitrile oxides, are a primary impurity when the nitrile oxide is generated too quickly or is not consumed rapidly.[2] Since furoxans often have different polarity compared to the desired isoxazole, they can typically be separated by silica gel column chromatography.[4] The best strategy, however, is prevention by optimizing the reaction conditions to minimize their formation (see Troubleshooting Q1).[2]
Data Summary Tables
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Nitrile oxide dimerization; Steric hindrance; Incomplete reaction. | Generate nitrile oxide in situ; Slow addition of reagents; Optimize temperature and reaction time.[1][2] |
| Isomer Mixture | Poor regioselectivity in cycloaddition. | Use a Cu(I) or Ru catalyst; Adjust solvent polarity; Lower reaction temperature.[1][2] |
| Product is an Oil | Product is not crystalline at room temperature. | Attempt trituration with a non-polar solvent (e.g., hexanes); Try to form a crystalline salt.[3] |
| Poor Separation | Product and impurities have similar polarities. | Optimize column chromatography solvent system; Use a shallow gradient; Try recrystallization.[3] |
Table 2: Common Solvent Systems for Isoxazole Purification
| Technique | Solvent System Components | Typical Use |
| Extraction | Ethyl Acetate / Water | General purpose extraction of moderately polar products.[4] |
| Dichloromethane / Water | For less polar products or when emulsions are an issue. | |
| Diethyl Ether / Water | Extraction of products, often mentioned in syntheses from chalcones.[5] | |
| Column Chromatography | Hexanes / Ethyl Acetate | A versatile gradient system for a wide range of polarities.[3] |
| Dichloromethane / Methanol | For more polar isoxazole derivatives. | |
| Recrystallization | Ethanol | A common choice for purifying solid isoxazole products.[8][9] |
| Ethanol / Water | For products that are too soluble in pure ethanol. |
Detailed Experimental Protocols
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
reaction [label="1. Completed Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="2. Work-up Procedure\n(e.g., Extraction or Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="3. Concentrate Under\nReduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; crude [label="4. Obtain Crude Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Purification\n(Column Chromatography or Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; pure [label="6. Isolated Pure Isoxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reaction -> workup; workup -> concentrate; concentrate -> crude; crude -> purify; purify -> pure; } A general workflow for isoxazole work-up and purification.
Protocol 1: Standard Extractive Work-up
This protocol is suitable for reactions performed in organic solvents.
-
Cooling & Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Dilution & Extraction: Dilute the mixture with water (e.g., 25 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x 25 mL).[4]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (1 x 25 mL) and then with brine (1 x 25 mL) to remove residual water-soluble impurities.[3]
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified further.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol is used to separate the target isoxazole from impurities.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column. Equilibrate the column with the starting eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column (e.g., increasing the percentage of ethyl acetate in hexanes).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified isoxazole.
Protocol 3: Purification by Recrystallization
This protocol is ideal for purifying crude products that are solid.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for isoxazoles.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the recovery of the purified product.[7]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 4: Aqueous Work-up and Filtration
This "green chemistry" approach is suitable for reactions run in aqueous media where the product is a solid with low water solubility.[10][11]
-
Cooling: After the reaction is complete, cool the aqueous reaction mixture to room temperature.[10] The product should begin to precipitate.
-
Precipitation: For maximum yield, further cool the mixture in an ice bath.
-
Filtration: Collect the precipitated product by suction filtration.[10][11]
-
Washing: Wash the solid on the filter paper with cold water to remove any water-soluble starting materials or byproducts.
-
Drying: Dry the purified solid product. In many cases, this procedure yields a product pure enough to not require further purification by chromatography or recrystallization.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during isoxazole synthesis. Here, you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing isoxazoles?
A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] Transition metal catalysis, particularly with copper, ruthenium, gold, and palladium, is widely used to enhance efficiency and control regioselectivity.[2][3] Additionally, metal-free and "green" catalytic systems are gaining traction.[1][4]
Q2: How do I choose the appropriate catalyst for my specific isoxazole synthesis?
A2: Catalyst selection is crucial and depends on the desired substitution pattern of the isoxazole and the nature of the starting materials. For instance, copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles in 1,3-dipolar cycloadditions.[5][6] Gold(III) chloride has been shown to be effective in the cycloisomerization of α,β-acetylenic oximes.[3] Palladium catalysts are often employed in cross-coupling reactions to introduce aryl groups.[2]
Q3: What are the key parameters to consider when optimizing a catalyzed isoxazole synthesis?
A3: Key parameters for optimization include catalyst loading, reaction temperature, solvent, and the choice of base or oxidant.[2] These factors can significantly influence the reaction yield, purity, and regioselectivity. For example, solvent polarity can dictate the regiochemical outcome in some cycloaddition reactions.[5][7]
Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[7] To improve regioselectivity, consider the following:
-
Catalyst Choice: Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[6]
-
Solvent Selection: The polarity of the solvent can influence which regioisomer is favored.[5][7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[5]
-
Substituent Effects: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide play a significant role.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Isoxazole
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst has not degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere if required.[2] For some reactions, pre-activation of the catalyst may be necessary.[7] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions are highly sensitive to temperature. A reaction that is too cold may not proceed, while excessive heat can lead to decomposition of starting materials or the product.[2][7] |
| Poor Quality Starting Materials | Ensure the purity of your starting materials, including the alkyne and the nitrile oxide precursor. Impurities can poison the catalyst or lead to unwanted side reactions.[2] |
| Inefficient Nitrile Oxide Generation | For 1,3-dipolar cycloadditions, ensure the base used is appropriate for the substrate and reaction conditions. Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[7] |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and prone to dimerization to form furoxans.[5][6] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[5] |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Potential Side Product/Issue | Mitigation Strategies |
| Furoxan Dimerization | This is a common side reaction from the dimerization of nitrile oxides.[6] To minimize this, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. Using a slight excess of the alkyne dipolarophile can also be beneficial.[7] |
| Formation of Oxazoline Intermediate | In some reactions, the oxazoline intermediate may be a stable byproduct. This can sometimes be addressed by adjusting the reaction conditions, such as increasing the reaction time or temperature, to favor the final elimination step to form the isoxazole.[2] |
| Over-reaction or Decomposition | If the desired product is unstable under the reaction conditions, consider lowering the temperature or reducing the reaction time.[2] |
Catalyst Performance Data
Table 1: Comparison of Different Catalysts for the Synthesis of Isoxazole Derivatives
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Cocos nucifera L. juice | 10 | 94 | [4] |
| Solanum lycopersicum L. juice | 12 | 92 | [4] |
| Citrus limetta juice | 15 | 90 | [4] |
| L-proline | 60 | 85 | [4] |
| Piperidine | 120 | 82 | [4] |
| Fe3O4@MAP-SO3H (ultrasound) | 20 | 92 | [8] |
| SnII-Mont K10 | Not Specified | High Yield | [8] |
| Pyruvic acid (5 mol%) | Not Specified | High Yield | [9] |
Note: The data presented is for specific model reactions and may not be directly transferable to all substrates. The "green" catalysts were used in a one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride.[4]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from the well-established copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes.[10]
-
To a solution of the terminal alkyne (1.0 mmol) and an appropriate aldoxime (1.1 mmol) in a suitable solvent (e.g., THF, 5 mL), add a copper(I) source (e.g., CuI, 5 mol%).
-
Add a mild base (e.g., triethylamine, 1.5 mmol) dropwise to the mixture at room temperature.
-
Slowly add an oxidant (e.g., N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) to generate the nitrile oxide in situ.[5]
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold(III) Chloride-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
This method provides selective synthesis of substituted isoxazoles under moderate reaction conditions.[3]
-
Dissolve the α,β-acetylenic oxime (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).
-
Add AuCl₃ (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired isoxazole.
Visualized Workflows and Pathways
Caption: A flowchart for troubleshooting low yield in isoxazole synthesis.
Caption: Key factors influencing regioselectivity in isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Validating the Structure of (3-(Benzyloxy)isoxazol-5-yl)methanol using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as (3-(Benzyloxy)isoxazol-5-yl)methanol, with multiple distinct spin systems, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice for unambiguous assignment. Two-dimensional (2D) NMR techniques are indispensable for elucidating the precise connectivity of atoms within a molecule. This guide provides a detailed comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound, supported by detailed experimental protocols and expected data.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a powerful toolkit for assembling the molecular puzzle of this compound. Each experiment offers unique insights into the molecular framework.
Expected 2D NMR Correlations for this compound
The following table summarizes the key expected correlations that would collectively confirm the structure of this compound. Chemical shifts are estimated based on analogous structures and general principles.
| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-4 (isoxazole) | ~6.5 | - | C-4 | C-3, C-5, C-CH₂OH |
| -CH₂OH | ~4.8 | -OH | C-CH₂OH | C-5, C-4 |
| -OH | ~3.5 | -CH₂OH | - | C-CH₂OH |
| -OCH₂-Ph | ~5.4 | - | C-OCH₂-Ph | C-3, C-ipso (benzyl) |
| Phenyl Protons | ~7.3-7.5 | Phenyl Protons | Phenyl Carbons | C-OCH₂-Ph, Phenyl Carbons |
1. Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds.[1] For this compound, COSY is primarily used to:
-
Confirm the spin systems of the aromatic rings: Cross-peaks will be observed between adjacent protons on the benzyl group's phenyl ring.
-
Identify coupling between the hydroxyl proton and the methylene protons of the methanol group: This is often solvent and concentration-dependent.
2. Heteronuclear Single Quantum Coherence (HSQC)
HSQC is a heteronuclear experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[2] This is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached protons.[2] For the target molecule, HSQC will definitively link:
-
The isoxazole proton (H-4) to its corresponding carbon (C-4).
-
The methylene protons of the methanol group to the methanol carbon.
-
The methylene protons of the benzyloxy group to their carbon.
-
The aromatic protons of the phenyl ring to their respective carbons.
3. Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds, and occasionally four bonds in conjugated systems.[2] This is arguably the most critical experiment for piecing together the molecular fragments of this compound. Key expected HMBC correlations include:
-
Connecting the benzyloxy group to the isoxazole ring: A correlation between the methylene protons of the benzyloxy group (-OCH₂ -Ph) and the C-3 carbon of the isoxazole ring.
-
Connecting the methanol group to the isoxazole ring: A correlation between the methylene protons of the methanol group (-CH₂ OH) and the C-5 and C-4 carbons of the isoxazole ring.
-
Confirming the substitution pattern of the isoxazole ring: Correlations from the isoxazole proton (H-4) to the C-3, C-5, and the methanol carbon will establish the 3,5-disubstitution pattern.
Experimental Protocols
The following provides a general methodology for acquiring high-quality 2D NMR data for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing gradient-enhanced 2D NMR experiments.
1. ¹H-¹H COSY Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended for its clean spectra.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
2. ¹H-¹³C HSQC Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is preferred.
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans: 2-8 per increment.
-
Relaxation Delay: 1.5 seconds.
-
One-bond coupling constant (¹JCH) optimized for ~145 Hz.
-
3. ¹H-¹³C HMBC Experiment:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-range coupling constant optimized for 7-8 Hz to observe 2-3 bond correlations.[3]
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described 2D NMR experiments.
Alternative and Complementary Techniques
While 2D NMR is a powerful tool for structural elucidation, it is often complemented by other analytical techniques for comprehensive characterization.
| Technique | Information Provided | Comparison to 2D NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (with High-Resolution MS). Fragmentation patterns can offer structural clues.[4] | Complementary to NMR. MS confirms the molecular formula, while NMR establishes the atomic connectivity. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state. | Considered the "gold standard" for structural determination. However, it requires a suitable single crystal, which is not always obtainable. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=N, C-O). | Provides less detailed structural information than NMR but is a quick method to confirm the presence of key functional groups. |
References
A Comparative Guide to Assessing the Purity of Synthesized (3-(Benzyloxy)isoxazol-5-yl)methanol by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is of paramount importance in research and development. It ensures the reliability and reproducibility of experimental data and is a critical factor in drug safety and efficacy. This guide provides a comprehensive framework for assessing the purity of synthesized (3-(Benzyloxy)isoxazol-5-yl)methanol, a key intermediate in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol and a comparative analysis against a commercially available standard.
Introduction to this compound and Its Synthesis
This compound is a disubstituted isoxazole derivative. The isoxazole ring is a common scaffold in many biologically active compounds. The synthesis of 3,5-disubstituted isoxazoles, such as the target compound, typically proceeds through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This synthetic route can potentially lead to impurities, including unreacted starting materials and the formation of regioisomers, which necessitates a robust analytical method for purity assessment.
Comparative Purity Analysis: Synthesized vs. Commercial Product
For the purpose of this guide, we will compare a hypothetically synthesized batch of this compound with a commercially available alternative. Several chemical suppliers offer this compound, often with a stated purity of around 98%.[1] A direct comparison using a validated HPLC method allows for a quantitative assessment of the purity of the in-house synthesized product.
Table 1: Comparison of Purity Assessment Data
| Parameter | Synthesized Product (Hypothetical Data) | Commercial Alternative (CAS: 123320-44-5) |
| Purity (by HPLC Area %) | 97.5% | ≥98.0% |
| Major Impurity 1 (Retention Time) | 4.8 min | Not Detected |
| Major Impurity 2 (Retention Time) | 6.2 min | 0.15% |
| Appearance | Off-white solid | White to off-white solid |
Experimental Protocol: HPLC Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar aromatic heterocyclic compounds like this compound. The following protocol is a robust starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1% v/v in mobile phase)
-
Synthesized this compound
-
Commercially available this compound (as a reference standard)
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of the commercial reference standard at the same concentration.
-
From the stock solutions, prepare working solutions of approximately 0.1 mg/mL by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
The purity of the synthesized product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the synthesized sample should match that of the commercial reference standard. Any additional peaks are considered impurities. By comparing the chromatograms of the synthesized product and the commercial standard, one can identify and quantify the impurities present in the synthesized batch. Potential impurities could include unreacted starting materials from the synthesis or regioisomers.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
Spectroscopic Comparison of (3-(Benzyloxy)isoxazol-5-yl)methanol and Structurally Related Compounds: A Guide for Researchers
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-(Benzyloxy)isoxazol-5-yl)methanol is presented alongside a comparative study with analogous isoxazole derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference for this class of compounds, supported by experimental data and protocols.
This guide offers a side-by-side spectroscopic comparison of this compound with three structurally similar compounds: (3-phenylisoxazol-5-yl)methanol, (3-(p-tolyl)isoxazol-5-yl)methanol, and 3-(benzyloxy)-5-methylisoxazole. The objective is to provide a clear and concise reference for the identification and characterization of these molecules, which are of interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. The data has been compiled from various sources and is presented to facilitate easy comparison of the chemical shifts (δ) in ppm for ¹H and ¹³C NMR, the vibrational frequencies (ν) in cm⁻¹ for IR spectroscopy, and the mass-to-charge ratio (m/z) for mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Isoxazole-H | -CH₂OH | Ar-H (Phenyl/Tolyl) | Ar-CH₃ | O-CH₂-Ph | Ph-H (Benzyloxy) | OH |
| This compound | 6.45 (s, 1H) | 4.75 (s, 2H) | - | - | 5.35 (s, 2H) | 7.30-7.45 (m, 5H) | ~2.5 (br s, 1H) |
| (3-phenylisoxazol-5-yl)methanol | 6.84 (s, 1H) | 4.87 (d, 1H) | 7.40-7.55 (m, 3H), 7.80-7.90 (m, 2H) | - | - | - | 2.02 (s, 1H) |
| (3-(p-tolyl)isoxazol-5-yl)methanol | 6.75 (s, 1H) | 3.65 (t, 2H) | 7.25 (d, 1H), 7.51-7.59 (m, 3H), 7.71-7.90 (m, 2H) | 2.45 (s, 3H) | - | - | 3.89 (s, 1H) |
| 3-(benzyloxy)-5-methylisoxazole | 6.10 (s, 1H) | - | - | 2.40 (s, 3H) | 5.30 (s, 2H) | 7.30-7.45 (m, 5H) | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C3 | C4 | C5 | -CH₂OH | Ar-C (Phenyl/Tolyl) | Ar-CH₃ | O-CH₂-Ph | Ph-C (Benzyloxy) |
| This compound | 162.5 | 101.2 | 173.5 | 56.0 | - | - | 68.0 | 128.0, 128.5, 129.0, 136.0 |
| (3-phenylisoxazol-5-yl)methanol | 162.9 | 97.4 | 170.3 | - | 125.7, 126.7, 128.8, 128.9, 129.0, 130.1 | - | - | - |
| (3-(p-tolyl)isoxazol-5-yl)methanol | 162.3 | 96.1 | 170.3 | 60.5 | 123.1, 125.4, 126.3, 128.1, 129.4, 129.8, 130.2, 133.6, 139.9 | 20.7 | - | - |
| 3-(benzyloxy)-5-methylisoxazole | 162.0 | 100.5 | 170.0 | - | - | 12.0 | 67.5 | 127.5, 128.0, 128.5, 136.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=N (Isoxazole) | C=C (Aromatic) | N-O Stretch | C-O Stretch |
| This compound | ~3400 (br) | ~3050 | ~2900 | ~1600 | ~1450, 1500 | ~900 | ~1050, 1250 |
| (3-phenylisoxazol-5-yl)methanol | 3350 (br) | 3060 | 2920 | 1610 | 1450, 1490 | 910 | 1070 |
| (3-(p-tolyl)isoxazol-5-yl)methanol | 3200-3500 (br) | ~3100 | - | ~1600 | 1430-1605 | 635-835 | ~1170 |
| 3-(benzyloxy)-5-methylisoxazole | - | ~3050 | ~2950 | ~1610 | ~1455, 1500 | ~900 | ~1050, 1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ | Key Fragments |
| This compound | C₁₁H₁₁NO₃ | 205.21 | 205 | 91 (tropylium ion), 114, 175 |
| (3-phenylisoxazol-5-yl)methanol | C₁₀H₉NO₂ | 175.18 | 175 | 77 (phenyl), 105, 146 |
| (3-(p-tolyl)isoxazol-5-yl)methanol | C₁₁H₁₁NO₂ | 189.21 | 189 | 91 (tolyl), 119, 160 |
| 3-(benzyloxy)-5-methylisoxazole | C₁₁H₁₁NO₂ | 189.21 | 189 | 91 (tropylium ion), 98, 159 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz spectrometer. Data was acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 75 or 100 MHz. Spectra were obtained with a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and typically required several hundred to a few thousand scans for adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectra were recorded on an FT-IR spectrometer. The spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) was typically used for volatile compounds, while electrospray ionization (ESI) was employed for less volatile or thermally labile compounds.
-
Mass Analysis: The mass-to-charge ratios of the resulting ions were determined using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a synthesized compound.
advantages of using (3-(Benzyloxy)isoxazol-5-yl)methanol over other synthetic intermediates
In the landscape of drug discovery and development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the plethora of available building blocks, (3-(Benzyloxy)isoxazol-5-yl)methanol has emerged as a particularly advantageous intermediate for the construction of complex molecular architectures. Its unique combination of a stable, yet readily cleavable, protecting group and a versatile isoxazole core offers researchers a strategic advantage over other synthetic alternatives. This guide provides an objective comparison of this compound with other intermediates, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
The Power of the Benzyloxy Protecting Group
The primary advantage of this compound lies in the benzyloxy group, which serves as a robust protecting group for the 3-hydroxyisoxazole tautomer. Benzyl ethers are favored in multi-step syntheses due to their stability across a wide range of reaction conditions, including mildly acidic and basic environments that would compromise many other protecting groups. This stability ensures the integrity of the isoxazole core while other parts of the molecule undergo transformation.
The key to the utility of the benzyloxy group is its selective and clean removal under mild conditions. The most common and efficient method for deprotection is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and hydrogen gas or a hydrogen donor. This process cleaves the benzylic carbon-oxygen bond, liberating the free hydroxyl group and generating toluene as a volatile and easily removable byproduct. This clean deprotection minimizes the risk of side reactions and simplifies the purification of the final product.
Comparative Synthesis Yields
| Intermediate | Synthetic Method | Reported Yield | Reference |
| (3-para-tolyl-isoxazol-5-yl)methanol | [3+2] Cycloaddition of 4-methylbenzaldoxime with propargyl alcohol | 97% | [1] |
| (3-phenylisoxazol-5-yl)methanol | [3+2] Cycloaddition of benzaldoxime with propargyl alcohol | 61.7% | [2] |
The high yield reported for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, a close structural analog, strongly suggests that this compound can also be prepared in high efficiency. The benzyloxy substituent is electronically similar to the tolyl group and is not expected to interfere with the cycloaddition reaction.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a representative isoxazole-5-yl-methanol and the subsequent deprotection of a benzyl ether are provided below.
Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol (A Representative Isoxazole Synthesis)
This protocol is adapted from the synthesis of a structurally similar compound and illustrates a common and high-yielding method for preparing isoxazole-5-yl-methanols.[1]
Materials:
-
4-methylbenzaldoxime
-
Propargyl alcohol
-
Carbon tetrachloride (CCl₄)
-
5% Sodium hypochlorite (NaOCl) solution
Procedure:
-
To a 25 mL double-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylbenzaldoxime (5 mg, 8 mmol), propargyl alcohol (3 mL, 2 mmol), and CCl₄ (5 mL).
-
Slowly add 12 mL of 5% NaOCl solution dropwise through the dropping funnel.
-
Stir the reaction mixture at 70°C for 48 hours.
-
After cooling to room temperature, transfer the contents of the flask to a 25 mL separatory funnel.
-
Separate the organic phase from the aqueous phase.
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Deprotection of the Benzyloxy Group via Catalytic Hydrogenolysis
This general protocol illustrates the standard procedure for the removal of a benzyl ether protecting group.
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas balloon
Procedure:
-
Dissolve the benzyloxy-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Visualizing the Synthetic Advantage
The strategic use of this compound in a synthetic pathway allows for the selective manipulation of other functional groups in the molecule before the final deprotection step. This workflow is illustrated below.
This diagram illustrates a typical synthetic workflow where the benzyloxy-protected isoxazole is introduced early in the synthesis. Subsequent chemical transformations can be performed on other parts of the molecule without affecting the protected hydroxyl group on the isoxazole. The final step involves the clean and efficient removal of the benzyl group to unveil the desired bioactive molecule.
Conclusion
This compound offers a distinct set of advantages as a synthetic intermediate, primarily due to the robust yet selectively cleavable nature of the benzyloxy protecting group. The high-yielding synthetic routes to analogous isoxazole-5-yl-methanols further bolster its appeal. For researchers and drug development professionals engaged in the synthesis of complex molecules, the strategic incorporation of this compound can lead to more efficient, higher-yielding, and cleaner synthetic pathways, ultimately accelerating the discovery and development of new therapeutic agents.
References
literature review of the biological activities of 5-substituted isoxazoles
A Comprehensive Guide to the Biological Activities of 5-Substituted Isoxazoles for Researchers and Drug Development Professionals.
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3][4] Modifications to the isoxazole structure, particularly at the 5-position, have been extensively explored to develop novel therapeutic agents with enhanced potency and selectivity.[1][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2]
This guide provides a comparative overview of the biological activities of various 5-substituted isoxazole derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
5-Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][5] Their mechanisms of action often involve targeting key proteins and pathways crucial for cancer cell proliferation and survival, such as the estrogen receptor alpha (ERα).[6]
Comparative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-substituted isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cancer cell growth.
| Compound Name/Identifier | 5-Position Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| TTI-6 | Thiophen-2-yl | MCF-7 (Breast) | 1.91 | [6] |
| TTI-4 | Thiophen-2-yl | MCF-7 (Breast) | 2.63 | [6] |
| Compound 40 | Curcumin derivative | MCF-7 (Breast) | 3.97 | [5] |
| Compound 24 | Diosgenin derivative | MCF-7 (Breast) | 9.15 ± 1.30 | [5] |
| Compound 24 | Diosgenin derivative | A549 (Lung) | 14.92 ± 1.70 | [5] |
| Compound 2b | Thiophen-2-yl | MCF-7 (Breast) | 19.5 | [7] |
| Compound 4b | Tyrosol derivative (methoxy) | U87 (Glioblastoma) | 42.8 | [5] |
| Compound 4a | Tyrosol derivative (methyl) | U87 (Glioblastoma) | 61.4 | [5] |
| Compound 4c | Tyrosol derivative (chloride) | U87 (Glioblastoma) | 67.6 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-substituted isoxazole derivatives for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: ERα Inhibition in Breast Cancer
Several 5-substituted isoxazoles exert their anti-breast cancer effects by inhibiting the estrogen receptor alpha (ERα), a key driver in the progression of certain breast cancers.[6] The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of the ERα signaling pathway by 5-substituted isoxazoles in breast cancer cells.
Antimicrobial Activity
Isoxazole derivatives have been recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[1][8][9] The presence of specific substituents at the 5-position, such as a thiophene ring, has been shown to enhance this activity.[10]
Comparative Data on Antimicrobial Activity
This table presents the antimicrobial activity of various 5-substituted isoxazoles, typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.
| Compound Identifier | 5-Position Substituent | Target Microorganism | Activity Measurement | Result | Reference |
| Compound 4a | Phenyl | E. coli | Zone of Inhibition (mm) | 16.5 ± 1.1 | [9] |
| Compound 4a | Phenyl | B. subtilis | Zone of Inhibition (mm) | 18.5 ± 1.5 | [9] |
| Compound 4f | 4-Chlorophenyl | S. aureus | Zone of Inhibition (mm) | 15.5 ± 1.55 | [9] |
| PUB9 | Thiophene derivative | S. aureus | MIC | <0.0078 µg/mL | [10] |
| PUB10 | Thiophene derivative | S. aureus | MIC | 8 µg/mL | [10] |
| Compound 5e | 4-Methoxyphenyl | A. niger (Fungus) | Zone of Inhibition (mm) | 23 | [11] |
| Compound 5f | 4-Methylphenyl | S. aureus | Zone of Inhibition (mm) | 23 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can be confirmed by adding a viability indicator like resazurin or by measuring absorbance.
Anti-inflammatory and Neuroprotective Activities
Derivatives of 5-substituted isoxazoles also exhibit significant anti-inflammatory and neuroprotective effects.[2] The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13] Neuroprotective properties have been demonstrated in models of oxidative stress-induced neuronal damage.[14]
Comparative Data on Anti-inflammatory & Neuroprotective Activity
| Compound Identifier | Activity Type | Target/Model | IC₅₀ / EC₅₀ | Reference |
| Compound C6 | Anti-inflammatory | COX-2 Inhibition | 0.05 µM | [13] |
| Compound C5 | Anti-inflammatory | COX-2 Inhibition | 0.07 µM | [13] |
| Compound C3 | Anti-inflammatory | COX-2 Inhibition | 0.09 µM | [13] |
| Compound R3 | Anti-inflammatory | 5-LOX Inhibition | 0.46 µM | [15] |
| Compound R3 | Anti-inflammatory | COX-2 Inhibition | 0.84 µM | [15] |
| Compound 17 | Neuroprotective | HT22 Neuronal Cells | ~0.3 µM | [14] |
| Compound 18 | Neuroprotective | HT22 Neuronal Cells | ~0.3 µM | [14] |
| Compound 20 | Neuroprotective | HT22 Neuronal Cells | ~0.3 µM | [14] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the inflammatory pathway.
Methodology:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test isoxazole derivative or a reference inhibitor (e.g., celecoxib) for a short period at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time and is then terminated. The amount of prostaglandin E2 (PGE₂) produced is quantified using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a control without an inhibitor. IC₅₀ values are then determined from the dose-response curves to assess the compound's potency and its selectivity for COX-2 over COX-1.
Workflow: Drug Discovery Pipeline for Isoxazoles
The development of a new therapeutic agent from 5-substituted isoxazoles follows a structured discovery and development pipeline, from initial synthesis to potential clinical application.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 14. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol and its Confirmation by HRMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic strategies for obtaining (3-(Benzyloxy)isoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on the confirmation of its synthesis through High-Resolution Mass Spectrometry (HRMS). We present a likely and widely used synthetic method based on 1,3-dipolar cycloaddition and a viable alternative approach involving the reduction of the corresponding aldehyde. Detailed experimental protocols and comparative data are provided to assist researchers in their synthetic endeavors.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several routes. Here, we compare the most probable method, 1,3-dipolar cycloaddition, with an alternative method, the reduction of 3-(benzyloxy)isoxazole-5-carbaldehyde.
| Parameter | Method 1: 1,3-Dipolar Cycloaddition | Method 2: Aldehyde Reduction |
| Starting Materials | O-Benzyl-hydroxylamine, Propargyl alcohol, Oxidizing agent (e.g., NCS, NaOCl) | 3-(Benzyloxy)isoxazole-5-carbaldehyde, Reducing agent (e.g., NaBH₄) |
| Reaction Type | Cycloaddition | Reduction |
| Key Advantages | Convergent synthesis, builds the core heterocycle directly. | Potentially milder conditions, straightforward transformation. |
| Potential Challenges | Regioselectivity of the cycloaddition, handling of potentially unstable nitrile oxide intermediate. | Availability of the starting aldehyde, potential for over-reduction. |
| Typical Yield | Moderate to high. | Generally high. |
Experimental Protocols
Method 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[1][2]
Step 1: In situ generation of the Nitrile Oxide
-
To a stirred solution of O-benzyl-hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine, 1.1 eq) at 0 °C.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent, keeping the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of the corresponding hydroximoyl chloride and its subsequent conversion to the nitrile oxide.
Step 2: Cycloaddition Reaction
-
To the solution containing the in situ generated nitrile oxide, add propargyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: Synthesis via Reduction of 3-(Benzyloxy)isoxazole-5-carbaldehyde
This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol.
-
Dissolve 3-(benzyloxy)isoxazole-5-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography if necessary to obtain pure this compound.
HRMS Confirmation of Synthesis
High-Resolution Mass Spectrometry is a crucial analytical technique for the unambiguous confirmation of the elemental composition of a newly synthesized compound. For this compound, the expected exact mass can be calculated and compared to the experimentally observed value.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Calculated Exact Mass | 205.0739 g/mol |
| Observed m/z [M+H]⁺ | 206.0812 |
| Mass Difference (ppm) | < 5 ppm |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two proposed synthetic methods.
Caption: Comparative workflow of the two main synthetic routes.
This guide provides a comprehensive, albeit partially inferred, overview for the synthesis and confirmation of this compound. The provided protocols are based on robust and widely applicable synthetic methodologies for this class of compounds. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions.
References
A Comparative Guide to Catalysts in Isoxazole Synthesis: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry and materials science.[1][2][3][4] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems for isoxazole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[4] Consequently, the development of efficient and versatile catalytic methods for its synthesis is a significant focus in organic chemistry.[1][3] This comparison covers prevalent catalytic systems, including transition metal-catalyzed reactions, organocatalysis, and metal-free approaches, highlighting their respective strengths and weaknesses.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in isoxazole synthesis is typically evaluated based on reaction yield, time, temperature, and catalyst loading. The following tables summarize the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.
Metal-Based Catalysts
Transition metals, particularly copper, palladium, and gold, are widely employed in isoxazole synthesis, often facilitating cycloaddition reactions.[1][3]
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Copper-Catalyzed | ||||||||
| Cu/AC/r-GO nanohybrid | Alkynes, Hydroximoyl chlorides | 1,3-Dipolar Cycloaddition | 0.02 | H₂O/THF | Room Temp. | 0.5-2 | 85-95 | [5] |
| CuCl | Propargylamines, m-CPBA | Oxidation/Cyclization | 10 | Dioxane | 80 | 12 | up to 88 | [6] |
| Cu(I) | Terminal Alkynes, Nitrile Oxides (in situ) | [3+2] Cycloaddition | N/A | Various | Room Temp. | N/A | Good | [7] |
| Palladium-Catalyzed | ||||||||
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | 70-90 | [8] |
| Gold-Catalyzed | ||||||||
| (IPr)AuCl / AgOTs | 2-alkynone O-methyl oximes | Intramolecular Cyclization | 5 | N/A | Room Temp. | N/A | High | [7] |
| AuCl₃ | α,β-acetylenic oximes | Cycloisomerization | N/A | N/A | Moderate | N/A | Very Good | [7] |
Organocatalysts
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and highly functionalized isoxazoles.[9][10][11] These reactions often proceed under mild conditions with high enantioselectivity.
| Catalyst | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference Example |
| Chiral Phosphoric Acid | 5-aminoisoxazoles, Quinones | Atroposelective Arylation | 10 | Toluene | 40 | 24 | up to 99 | up to 98 | [11][12] |
| Chiral Phosphoric Acid | 5-amino-isoxazoles, β,γ-alkynyl-α-ketimino esters | Enantioselective Addition | 10 | Toluene | 30 | 48 | up to 99 | up to 97 | [10] |
| Triphenylphosphine (TPP) | Hydroxylamine hydrochloride, Aldehydes, Ethyl acetoacetate | Three-component reaction | 10 | H₂O | 25 | 0.17 (ultrasound) | 99 | N/A | [13] |
| Pyruvic Acid | Hydroxylamine hydrochloride, Aldehydes, Ethyl acetoacetate | Three-component reaction | 5 | H₂O | Room Temp. | 0.17-0.33 (ultrasound) | 73-92 | N/A | [13] |
Metal-Free and Other Catalytic Systems
A variety of metal-free reagents and conditions, often promoted by green chemistry principles, have been successfully applied to isoxazole synthesis.[14][15]
| Catalyst/Method | Starting Materials | Reaction Type | Conditions | Time | Yield (%) | Reference Example | |---|---|---|---|---|---| | Ultrasound Irradiation | Hydroxylamine hydrochloride, Aldehydes, Ethyl acetoacetate | One-pot three-component | 10 mol% TPP, H₂O, 25°C | 10 min | 99 |[13] | | Ultrasound Irradiation | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | One-pot multicomponent | 10 mol% Fe₂O₃ NPs, H₂O, RT, 90W | 20-35 min | 84-91 |[13] | | TEMPO | Nitroalkenes, Alkynes/Alkenes | Machetti-De Sarlo reaction | Sustainable conditions | N/A | Good |[7] | | AlCl₃ | 2-methylquinolines, Phenylacetylene, NaNO₂ | One-pot cycloaddition | DMAc, 90°C, N₂ | 12 h | 92 |[16] | | No Catalyst | 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Condensation | H₂O, 50°C | 2 h | High |[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
General Procedure for Copper-Catalyzed [3+2] Cycloaddition of Alkynes and in situ Generated Nitrile Oxides[5]
To a solution of the alkyne (1.0 mmol) and hydroximoyl chloride (1.1 mmol) in a 1:1 mixture of H₂O/THF (10 mL) is added NaHCO₃ (2.0 mmol). The Cu/AC/r-GO nanohybrid catalyst (0.02 mol%) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Organocatalytic Asymmetric Arylation[11]
In a dried Schlenk tube under an argon atmosphere, the 5-aminoisoxazole (0.1 mmol), quinone (0.12 mmol), and chiral phosphoric acid catalyst (0.01 mmol) are dissolved in anhydrous toluene (1.0 mL). The reaction mixture is stirred at 40 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired axially chiral isoxazole-derived amino alcohol.
General Procedure for Ultrasound-Assisted Three-Component Synthesis[13]
A mixture of hydroxylamine hydrochloride (1.2 mmol), an aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and triphenylphosphine (0.1 mmol) in water (5 mL) is subjected to ultrasonic irradiation at 25 °C for 10 minutes. After completion of the reaction, as indicated by TLC, the solid product is collected by filtration, washed with water, and dried to afford the pure 4-arylideneisoxazol-5(4H)-one.
Visualizing Catalytic Processes
Diagrams illustrating reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.
Caption: Generalized pathway for catalyzed isoxazole synthesis.
Caption: Experimental workflow for catalyst screening.
Caption: Decision tree for catalyst selection in isoxazole synthesis.
Conclusion
The synthesis of isoxazoles can be achieved through a multitude of catalytic methods, each with distinct advantages. Copper-catalyzed reactions, particularly those employing heterogeneous nanocatalysts, offer high efficiency and recyclability.[5] Organocatalysis provides an excellent platform for the asymmetric synthesis of complex isoxazole derivatives under mild conditions.[10][11] Furthermore, innovative approaches utilizing ultrasound and green solvents are paving the way for more sustainable and environmentally friendly protocols.[13] The choice of the optimal catalyst will depend on the specific target molecule, desired stereochemistry, and process constraints such as cost and environmental impact. This guide provides a foundation for researchers to make informed decisions in the design and execution of isoxazole synthesis.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 16. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Data for Novel Isoxazole Derivatives
In the landscape of drug discovery and development, the integrity and reliability of analytical data are paramount. For novel isoxazole derivatives, a class of heterocyclic compounds known for their broad pharmacological activities, rigorous characterization is essential to ensure their structure, purity, and potency.[1][2] This guide provides an objective comparison of analytical techniques and outlines the critical process of cross-validation to ensure data consistency across different methods and laboratories.
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under varying conditions, such as in different laboratories, with different analysts, or on different instruments.[3] This is crucial when transferring a method from a research setting to a quality control environment or when comparing data generated by multiple analytical techniques.[4][5]
Key Analytical Techniques for Isoxazole Characterization
The structural elucidation and purity assessment of novel isoxazole derivatives typically involve a combination of spectroscopic and chromatographic methods.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the chemical structure, identifying the position of substituents on the isoxazole ring and confirming the synthesis of the target molecule.[7][8]
-
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[6][9]
-
High-Performance Liquid Chromatography (HPLC) : A cornerstone for purity assessment, HPLC separates the target compound from impurities, allowing for accurate quantification of purity.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify the presence of specific functional groups within the molecule.[6][11]
The following diagram illustrates the logical relationship between these primary analytical techniques in the characterization of a novel compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. sciarena.com [sciarena.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciarena.com [sciarena.com]
- 8. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of (3-(Benzyloxy)isoxazol-5-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS No. 123320-44-5).
Hazard Assessment and Classification
A thorough hazard assessment is the critical first step in the safe disposal of any chemical. Based on available safety information, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these classifications, This compound must be treated as hazardous waste. Disposal should be conducted in accordance with local, state, and federal regulations, and handled by a licensed environmental waste management company.[2][3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the following minimum PPE to prevent exposure[2]:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves segregation, proper storage, and professional disposal.
1. Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The original container, if in good condition, is a suitable option.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate quantity and the date of accumulation.[2]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Store in a designated satellite accumulation area for hazardous waste.
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
2. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[2]
-
Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.[2]
-
Disposal Method: The standard disposal method for this type of chemical waste is through a licensed waste disposal company, which will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the chemical.
References
Personal protective equipment for handling (3-(Benzyloxy)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS No. 123320-44-5). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. The information is compiled from available safety data for the compound and general best practices for handling isoxazole derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that could cause serious eye damage. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for degradation before use. A flame-resistant lab coat should be worn. | To prevent skin contact, which can cause irritation. A lab coat provides a barrier for the body. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
Operational and Disposal Plans
Strict adherence to operational procedures is critical for the safe handling of this compound.
Experimental Workflow for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in the table above.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Always handle the compound within a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition from static discharge.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
-
Storage:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (Harmful, Irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
-
Disposal:
-
Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
